4'-Bromo-3'-fluoroacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWJRFYLETKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378366 | |
| Record name | 4'-Bromo-3'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-30-4 | |
| Record name | N-(4-Bromo-3-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-3'-fluoroacetanilide, with the molecular formula C₈H₇BrFNO, is a halogenated aromatic amide that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its strategic placement of bromine and fluorine atoms on the acetanilide scaffold makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of these halogens provides medicinal chemists with versatile handles for molecular modification through reactions like cross-coupling, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability and target binding affinity.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[5] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrFNO | [1][2][3] |
| Molecular Weight | 232.05 g/mol | [1][5] |
| CAS Number | 351-30-4 | [1][2][3] |
| Melting Point | 149-152 °C | [1][2] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [5] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.46 ± 0.70 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-fluoroaniline. The core methodology involves the acetylation of the amino group followed by electrophilic bromination of the aromatic ring.
Logical Workflow for Synthesis
Detailed Experimental Protocol
Step 1: Acetylation of 3-Fluoroaniline
-
Dissolve 3-fluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(3-fluorophenyl)acetamide.
Step 2: Bromination of N-(3-fluorophenyl)acetamide
-
Dissolve the N-(3-fluorophenyl)acetamide (1.0 equivalent) from the previous step in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution while stirring at room temperature. The acetamido group is an ortho-, para-director, and the fluorine is an ortho-, para-director with deactivating properties. The bromine will preferentially add to the para position relative to the strong activating acetamido group.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications in Drug Development
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various biologically active compounds. The bromine atom serves as a key functional group for introducing molecular diversity, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
Role as a Pharmaceutical Intermediate
-
Scaffold for Bioactive Molecules: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[4]
-
Synthesis of Kinase Inhibitors: While direct use in an approved drug is not widely documented, structurally related fluorophenyl acetamide moieties are found in potent enzyme inhibitors. For example, derivatives have been used in the synthesis of selective Aurora Kinase B (AURKB) inhibitors, a key target in oncology. Overexpression of AURKB is a common feature in many aggressive human cancers, making it a promising therapeutic target.
Illustrative Signaling Pathway Involvement
The following diagram illustrates the logical connection of how a derivative of a this compound-like scaffold could function as an Aurora Kinase B inhibitor, thereby impacting cell cycle progression.
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its value lies in the strategic placement of halogen atoms that allow for predictable and controlled modifications, facilitating the generation of diverse chemical libraries for biological screening. The continued exploration of derivatives based on this scaffold is likely to yield novel compounds with important therapeutic or agricultural applications.
References
A Technical Guide to the Physical Properties of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4'-Bromo-3'-fluoroacetanilide, a halogenated acetanilide that serves as a significant intermediate in pharmaceutical synthesis and broader scientific research.[1][2] The information presented herein is intended to support laboratory and development activities by providing reliable physical data and outlining general experimental methodologies.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 351-30-4 |
| Molecular Formula | C₈H₇BrFNO[1][2][3][4] |
| Molecular Weight | 232.05 g/mol [1][2][3] |
| Melting Point | 149-152°C[1][2][3][5] |
| Boiling Point | 337.9 ± 32.0 °C (Predicted)[1][2] |
| Density | 1.623 ± 0.06 g/cm³ (Predicted)[1][2] |
| pKa | 13.46 ± 0.70 (Predicted)[1][2] |
| Appearance | White to off-white powder[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Solubility Profile
Solubility of 4'-Bromoacetanilide (for reference):
| Solvent | Solubility |
| Benzene | Soluble[6] |
| Chloroform | Soluble[6] |
| Ethyl Acetate | Soluble[6] |
| Alcohol | Moderately Soluble[7][8] |
| Hot Water | Very Slightly Soluble[6] |
| Cold Water | Insoluble[6][7] |
Experimental Protocols
While specific experimental protocols for the determination of these physical properties are not detailed in the search results, a general workflow for the synthesis and characterization of this compound can be outlined.
Synthesis and Characterization Workflow:
The synthesis of this compound would typically involve the acylation of a substituted aniline followed by bromination. The raw materials listed for its preparation include 3-Fluoroaniline, Acetic anhydride, and a brominating agent such as N-Bromosuccinimide, along with various solvents and reagents for reaction and purification like Ethyl acetate, Diethyl ether, Dichloromethane, and Hexane.[1][2]
A generalized experimental protocol would include the following steps:
-
Acetylation of 3-Fluoroaniline: Reacting 3-fluoroaniline with acetic anhydride to form N-(3-fluorophenyl)acetamide.
-
Bromination: Electrophilic bromination of the N-(3-fluorophenyl)acetamide intermediate to introduce a bromine atom at the 4-position of the phenyl ring.
-
Work-up and Purification: Quenching the reaction, followed by extraction, washing, and drying of the organic phase. The crude product would then be purified, typically by recrystallization from a suitable solvent system.
-
Characterization:
-
Melting Point Determination: Using a standard melting point apparatus to determine the melting range of the purified product. A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Infrared (IR) spectroscopy to confirm the chemical structure of the final compound. Mass spectrometry would be used to confirm the molecular weight.
-
Below is a logical diagram illustrating the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 2. This compound | 351-30-4 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]
- 7. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]
- 8. 4-ブロモアセトアニリド 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility Profile of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4'-Bromo-3'-fluoroacetanilide, a halogenated acetanilide derivative with potential applications as a pharmaceutical intermediate.[1] Due to the limited availability of experimental solubility data in publicly accessible literature, this guide focuses on its physicochemical properties, predicted solubility, and detailed experimental protocols for determining its solubility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and developing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | [1][2][3] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Melting Point | 149-152 °C | [1][2] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [1][2] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 13.46 ± 0.70 | [1][2] |
| Appearance | White to off-white powder | [1][2] |
The predicted high pKa value of 13.46 suggests that this compound is a very weak acid.[1][2] This implies that its solubility is not significantly affected by pH changes within the physiological range, making the shake-flask method a suitable approach for its solubility determination.
Predicted Solubility Profile
In the absence of experimental data, computational models provide valuable estimates of a compound's solubility. The following table summarizes the predicted aqueous solubility of this compound.
| Parameter | Predicted Value | Notes |
| LogS | -3.5 to -4.0 | Indicates low aqueous solubility. |
| Aqueous Solubility | 10-30 mg/L |
Qualitative Solubility in Organic Solvents:
Based on the solubility of the structurally related compound 4'-bromoacetanilide, it is anticipated that this compound will exhibit moderate solubility in polar aprotic and polar protic organic solvents.[4][5]
-
Likely Soluble In: Benzene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol.[4]
-
Likely Sparingly Soluble to Insoluble In: Water, Hexane.[4]
It is crucial to experimentally verify these predicted and inferred solubilities for specific applications.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7][8][9] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve saturation.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the key steps for determining the solubility of this compound.
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the sealed container in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C).[9][10]
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6][10] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.[6]
-
-
Phase Separation:
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.[7]
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the factors governing solubility, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 2. This compound | 351-30-4 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ud.goldsupplier.com [ud.goldsupplier.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. scribd.com [scribd.com]
Spectroscopic Profile of 4'-Bromo-3'-fluoroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4'-Bromo-3'-fluoroacetanilide, a halogenated acetanilide derivative of interest in pharmaceutical research and development. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring such spectra are also detailed to facilitate experimental design and data interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms and can serve as a valuable reference for the identification and characterization of this compound.
Table 1: Predicted 1H NMR Spectroscopic Data
Solvent: CDCl3, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H-6' |
| ~7.40 | dd | 1H | H-2' |
| ~7.20 | t | 1H | H-5' |
| ~2.20 | s | 3H | CH3 |
| ~7.80 (broad) | s | 1H | NH |
Note: Predicted chemical shifts and coupling constants can vary slightly depending on the prediction software and the level of theory used. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
Table 2: Predicted 13C NMR Spectroscopic Data
Solvent: CDCl3, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C=O |
| ~158.0 (d, 1JCF ≈ 245 Hz) | C-3' |
| ~139.0 (d, 3JCF ≈ 8 Hz) | C-1' |
| ~133.0 | C-5' |
| ~125.0 (d, 4JCF ≈ 3 Hz) | C-6' |
| ~115.0 (d, 2JCF ≈ 22 Hz) | C-2' |
| ~110.0 (d, 2JCF ≈ 25 Hz) | C-4' |
| ~24.5 | CH3 |
Note: The carbon attached to fluorine (C-3') will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller C-F couplings.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | C-N Stretch |
| ~1150 | Strong | C-F Stretch |
| ~850 | Strong | C-Br Stretch |
| ~800-700 | Medium | Out-of-plane C-H Bending |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 231/233 | 100/98 | [M]+ (Molecular ion peak, bromine isotope pattern) |
| 189/191 | 60/59 | [M - C2H2O]+ (Loss of ketene) |
| 171/173 | 20/19 | [M - C2H3NO]+ (Loss of acetamide) |
| 108 | 30 | [C6H4F]+ |
| 43 | 80 | [CH3CO]+ (Acylium ion) |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
If the sample does not dissolve completely, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the 13C NMR spectrum, typically using proton decoupling to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) with a Direct Insertion Probe:
-
Sample Preparation:
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Data Acquisition:
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using various spectroscopic techniques.
Synthesis of 4'-Bromo-3'-fluoroacetanilide from 3-fluoroaniline
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing 4'-Bromo-3'-fluoroacetanilide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The document outlines a standard two-step synthesis commencing from 3-fluoroaniline. Detailed experimental protocols for the acetylation of 3-fluoroaniline to yield 3'-fluoroacetanilide and its subsequent regioselective bromination are presented. Physicochemical data for the starting material, intermediate, and final product are summarized for reference. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a halogenated acetanilide derivative utilized as a versatile building block in organic synthesis.[2] Its structural motifs are found in a range of biologically active molecules, making its efficient synthesis a topic of interest for pharmaceutical and chemical research. The presence of fluorine and bromine atoms, along with the acetamide group, provides multiple sites for further chemical modification.[3] This document details a reliable and commonly employed two-step synthetic route starting from 3-fluoroaniline.
The synthesis involves an initial N-acetylation of 3-fluoroaniline to protect the amino group and form the intermediate, 3'-fluoroacetanilide.[4] This step is followed by an electrophilic aromatic substitution, specifically bromination, which is directed to the para-position relative to the activating acetamido group, yielding the target compound, this compound.[5]
Synthetic Pathway Overview
The conversion of 3-fluoroaniline to this compound is achieved through a two-step process:
-
Acetylation: The amino group of 3-fluoroaniline is acetylated using an acetylating agent like acetic anhydride in an acidic medium to form the intermediate, 3'-fluoroacetanilide.
-
Bromination: The 3'-fluoroacetanilide intermediate undergoes electrophilic bromination. The acetamido group (-NHCOCH₃) is a strongly activating ortho-, para-director. Due to steric hindrance at the ortho-positions, the substitution occurs predominantly at the para-position, yielding this compound.[5]
Physicochemical Data of Key Compounds
The quantitative properties of the reactants, intermediates, and products are crucial for experimental design, monitoring, and characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | N/A (Liquid) | ~186 |
| 3'-Fluoroacetanilide | 351-28-0 | C₈H₈FNO | 153.15 | 82 - 84 | 293.3 (Predicted)[6] |
| This compound | 351-30-4 | C₈H₇BrFNO | 232.05 | 149 - 152 | 337.9 (Predicted)[2][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3'-Fluoroacetanilide (Acetylation)
This procedure details the N-acetylation of 3-fluoroaniline.
Reagents and Materials:
-
3-Fluoroaniline
-
Acetic Anhydride[6]
-
Glacial Acetic Acid[8]
-
Ice Water
-
Ethanol-water mixture (for washing)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a suitable reaction flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution dropwise while maintaining the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a cold ethanol-water mixture to remove residual acetic acid and unreacted starting materials.[8]
-
Dry the purified 3'-fluoroacetanilide product. The compound should be a white to light yellow crystalline powder.[6]
Step 2: Synthesis of this compound (Bromination)
This procedure outlines the regioselective bromination of the 3'-fluoroacetanilide intermediate. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[7]
Reagents and Materials:
-
3'-Fluoroacetanilide
-
N-Bromosuccinimide (NBS)[7]
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Water
-
Magnesium Sulfate (anhydrous)[2]
-
Reaction flask, magnetic stirrer, condenser
Procedure:
-
Dissolve the 3'-fluoroacetanilide synthesized in Step 1 in a suitable solvent such as dichloromethane or glacial acetic acid in a reaction flask.
-
Add N-Bromosuccinimide (NBS) to the solution in portions. The molar ratio should be approximately 1:1.
-
Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.
-
After the reaction is complete, if using an organic solvent like dichloromethane, wash the mixture sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), a saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white to off-white powder.[2][7]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis process, from the starting material to the final product.
Caption: Synthetic pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 3. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. scribd.com [scribd.com]
- 6. 3-Fluoroacetanilide | 351-28-0 [chemicalbook.com]
- 7. This compound | 351-30-4 [amp.chemicalbook.com]
- 8. 3-Fluoroacetanilide synthesis - chemicalbook [chemicalbook.com]
Characterization of 4'-Bromo-3'-fluoroacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4'-Bromo-3'-fluoroacetanilide, a halogenated acetanilide derivative of interest in pharmaceutical and chemical research. This document outlines its physicochemical properties, detailed synthesis protocol, and predicted spectroscopic data. Additionally, it includes experimental workflows and a proposed signaling pathway related to the potential antimicrobial activity of halogenated anilines.
Physicochemical Properties
This compound is a solid, white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 351-30-4 | [1] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| Melting Point | 149-152 °C | [1] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [1] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.46 ± 0.70 | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of 3-fluoroaniline followed by bromination.
Experimental Protocol: Synthesis from 3-Fluoroaniline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Ethanol
-
Water
Procedure:
-
Acetylation of 3-Fluoroaniline:
-
Dissolve 3-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation to N-(3-fluorophenyl)acetamide.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(3-fluorophenyl)acetamide.
-
-
Bromination of N-(3-fluorophenyl)acetamide:
-
Dissolve the synthesized N-(3-fluorophenyl)acetamide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture, maintaining the temperature between 25-35°C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench any residual bromine by adding a sodium bisulfite solution until the orange color disappears.
-
Pour the reaction mixture into water to precipitate the crude this compound.
-
Filter the solid product, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Diagram: Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with analogous compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet (broad) | 1H | -NH |
| ~7.8 | Doublet of doublets | 1H | Ar-H |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.5 | Triplet | 1H | Ar-H |
| ~2.1 | Singlet | 3H | -COCH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O |
| ~158 (d, J ≈ 245 Hz) | C-F |
| ~140 | C-N |
| ~133 | C-Br |
| ~125 (d) | Ar-CH |
| ~118 (d) | Ar-CH |
| ~110 (d) | Ar-CH |
| ~24 | -CH₃ |
Predicted FT-IR Spectral Data
The FT-IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1590 | C=C Stretch | Aromatic |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1250 | C-N Stretch | Amide |
| ~1050 | C-F Stretch | Aryl fluoride |
| ~600 | C-Br Stretch | Aryl bromide |
Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom. The fragmentation pattern would likely involve the initial loss of the acetyl group.
Diagram: Mass Spectrometry Fragmentation Workflow
Caption: A simplified representation of the predicted mass fragmentation of the molecule.
Potential Biological Activity and Signaling Pathway
Halogenated anilines have been reported to exhibit antimicrobial and antibiofilm activities.[2][3][4] One proposed mechanism of action against bacteria like uropathogenic Escherichia coli (UPEC) is the inhibition of adenylate cyclase activity.[2][3] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacterial signaling.
The inhibition of adenylate cyclase leads to a downregulation of the expression of virulence and biofilm-related genes.[2][3]
Diagram: Proposed Antimicrobial Signaling Pathway
Caption: Proposed mechanism of antimicrobial action via adenylate cyclase inhibition.
This technical guide provides a foundational understanding of the characteristics of this compound. Further experimental validation of the predicted spectroscopic data is recommended for a complete characterization of this compound.
References
- 1. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 4'-Bromo-3'-fluoroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 4'-Bromo-3'-fluoroacetanilide. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-characterized analogue, 4'-bromoacetanilide, to provide a foundational understanding of its structural properties. This document outlines standard experimental protocols for its synthesis and characterization and presents key data in a structured format to aid in research and development.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Melting Point | 149-152 °C |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ |
| pKa (Predicted) | 13.46 ± 0.70 |
| Appearance | White to off-white powder |
Synthesis
This compound is synthesized via the acetylation of 4-bromo-3-fluoroaniline. This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Experimental Protocol: Acetylation of 4-bromo-3-fluoroaniline
This protocol is a general procedure for the synthesis of acetanilides from anilines.[1][2][3][4]
Materials:
-
4-bromo-3-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent or catalyst)
-
Zinc dust (optional, to prevent oxidation of the aniline)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Heating mantle or oil bath
Procedure:
-
In a round bottom flask, dissolve 4-bromo-3-fluoroaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring. A small amount of zinc dust can be added to prevent oxidation.
-
Attach a reflux condenser to the flask and heat the mixture gently in a heating mantle or oil bath for approximately 15-30 minutes.
-
After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.
-
Stir the mixture vigorously to ensure complete precipitation and to hydrolyze any excess acetic anhydride.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure, crystalline this compound.
-
Dry the purified crystals, for instance by air drying or in a desiccator.
Structural Elucidation Data
Due to the scarcity of specific published data for this compound, the following sections provide data for the analogous compound, 4'-bromoacetanilide, as a reference point for spectral interpretation. The key differences expected for this compound will be highlighted.
Crystallographic Data
As of this review, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, precise bond lengths and angles from X-ray crystallography are not available.
Spectroscopic Data
Reference Data: 1H and 13C NMR of 4'-Bromoacetanilide
The following tables summarize the 1H and 13C NMR spectral data for 4'-bromoacetanilide, which serves as a basis for predicting the spectrum of this compound.[5][6][7][8][9][10][11][12]
Table 1: 1H NMR Data for 4'-Bromoacetanilide (in DMSO-d₆) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet (broad) | 1H | N-H |
| ~7.57 | Doublet | 2H | Ar-H (ortho to -NHCOCH₃) |
| ~7.47 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~2.06 | Singlet | 3H | -CH₃ |
Table 2: 13C NMR Data for 4'-Bromoacetanilide
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~138 | Ar-C (C-NH) |
| ~131 | Ar-C (CH, ortho to -Br) |
| ~121 | Ar-C (CH, ortho to -NH) |
| ~115 | Ar-C (C-Br) |
| ~24 | -CH₃ |
Expected Spectral Changes for this compound:
-
1H NMR: The aromatic region will be more complex due to the fluorine substitution. The proton ortho to the fluorine will show coupling to 19F. The other aromatic protons will exhibit different chemical shifts and coupling patterns due to the altered electronic environment.
-
13C NMR: The carbon atoms in the aromatic ring will show different chemical shifts. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JC-F). Other carbons in the ring will also show smaller C-F couplings.
-
19F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons.
Reference Data: FTIR of 4'-Bromoacetanilide
The following table lists the characteristic IR absorption bands for 4'-bromoacetanilide.[7][13][14][15][16]
Table 3: FTIR Data for 4'-Bromoacetanilide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~825 | C-H bend (para-disubstitution) | Aromatic ring |
| ~500-600 | C-Br stretch | Aryl halide |
Expected Spectral Changes for this compound:
The overall IR spectrum will be similar. The most significant addition will be a strong absorption band corresponding to the C-F stretching vibration, typically observed in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region will also differ due to the change in the substitution pattern on the aromatic ring.
Reference Data: Mass Spectrometry of 4'-Bromoacetanilide
The mass spectrum of 4'-bromoacetanilide is characterized by its molecular ion peak and specific fragmentation patterns.[7][17][18][19][20]
Table 4: Key Fragments for 4'-Bromoacetanilide
| m/z | Ion |
| 213/215 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 171/173 | [M - CH₂CO]⁺ |
| 156/158 | [M - CH₃CONH]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Expected Spectral Changes for this compound:
The molecular ion peak will be observed at m/z 231/233, reflecting the presence of the fluorine atom and the isotopic pattern of bromine. The fragmentation pattern is expected to be similar, with key fragments corresponding to the loss of ketene (CH₂CO) and other characteristic fragments, adjusted for the mass of the fluorinated aromatic core.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Structural Analysis Workflow
Caption: Workflow for the synthesis and structural analysis.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. byjus.com [byjus.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4'-BROMO-2'-METHYLACETANILIDE(24106-05-6) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Solved In the 13C NMR spectrum of 4-bromoacetanilide, how | Chegg.com [chegg.com]
- 13. chegg.com [chegg.com]
- 14. 4'-Bromoacetanilide(103-88-8) IR Spectrum [m.chemicalbook.com]
- 15. bnmv.ac.in [bnmv.ac.in]
- 16. Solved Analyze this IR Spectrum of 4-bromoacetanilide and | Chegg.com [chegg.com]
- 17. 4'-Bromoacetanilide(103-88-8) MS spectrum [chemicalbook.com]
- 18. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 19. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 20. reddit.com [reddit.com]
Technical Guide: N-(4-bromo-3-fluorophenyl)acetamide (4'-Bromo-3'-fluoroacetanilide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromo-3-fluorophenyl)acetamide, also known as 4'-Bromo-3'-fluoroacetanilide, is a halogenated aromatic amide. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen substituents. The presence of both bromine and fluorine atoms on the phenyl ring of N-(4-bromo-3-fluorophenyl)acetamide influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and characterization methods for N-(4-bromo-3-fluorophenyl)acetamide.
Chemical and Physical Properties
The key physicochemical properties of N-(4-bromo-3-fluorophenyl)acetamide are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| IUPAC Name | N-(4-bromo-3-fluorophenyl)acetamide |
| Synonyms | This compound, 3-Fluoro-4-bromoacetanilide |
| CAS Registry Number | 351-30-4 |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 149-152 °C |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C at 760 mmHg |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ |
| pKa (Predicted) | 13.46 ± 0.70 |
Synthesis and Characterization Workflow
The synthesis of N-(4-bromo-3-fluorophenyl)acetamide can be achieved through the acetylation of 4-bromo-3-fluoroaniline. The following diagram illustrates a typical experimental workflow for its synthesis and subsequent characterization.
Caption: Synthesis and Characterization Workflow for N-(4-bromo-3-fluorophenyl)acetamide.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of N-(4-bromo-3-fluorophenyl)acetamide.
Synthesis of N-(4-bromo-3-fluorophenyl)acetamide
This protocol describes the acetylation of 4-bromo-3-fluoroaniline using acetic anhydride.
Materials:
-
4-bromo-3-fluoroaniline
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in ethyl acetate.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-bromo-3-fluorophenyl)acetamide as a white to off-white solid.
Characterization Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Expected ¹H NMR Data: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic signals will exhibit coupling patterns influenced by the fluorine and bromine substituents. A singlet for the N-H proton will also be observed, typically in the downfield region.
-
Expected ¹³C NMR Data: The spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals in the phenyl ring will be split due to coupling with the fluorine atom (C-F coupling).
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Data: Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. The C-F and C-Br stretching vibrations will appear in the fingerprint region.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Expected Data: The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information specifically detailing the biological activity or the involvement of N-(4-bromo-3-fluorophenyl)acetamide in specific signaling pathways. However, substituted acetanilides are a class of compounds with diverse biological activities. For instance, some acetanilide derivatives have been investigated as inhibitors of various enzymes or as modulators of specific cellular pathways in the context of drug discovery.
The biological effects of such compounds are often governed by their ability to interact with specific protein targets, thereby modulating their function and downstream signaling events. A general representation of how a small molecule inhibitor might interact with a signaling pathway is provided below.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway by a Substituted Acetanilide.
This diagram illustrates a common mechanism where a small molecule, such as a substituted acetanilide, could act as an inhibitor of a kinase within a signaling cascade. Inhibition of the kinase would block the downstream signaling events, ultimately altering the cellular response. Further research would be required to identify specific protein targets and signaling pathways modulated by N-(4-bromo-3-fluorophenyl)acetamide.
Conclusion
N-(4-bromo-3-fluorophenyl)acetamide is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. While its specific biological role is not yet extensively documented, its structural features suggest potential for further investigation in the fields of medicinal chemistry and drug development.
4'-Bromo-3'-fluoroacetanilide safety and handling
An In-depth Technical Guide to the Safety and Handling of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for this compound (CAS No. 351-30-4). The information herein is intended to support a safe laboratory environment for professionals working with this compound.
Chemical and Physical Properties
This compound is a halogenated acetanilide used as an intermediate in pharmaceutical synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 351-30-4 | [1][2] |
| Molecular Formula | C8H7BrFNO | [1][3] |
| Molecular Weight | 232.05 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 149-152 °C | [1][3] |
| Boiling Point | 337.9 ± 32.0 °C (Predicted) | [1][3] |
| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 13.46 ± 0.70 (Predicted) | [1][3] |
| Storage Temperature | 2-8 °C | [1][3] |
Hazard Identification and Classification
This compound is classified as an irritant.[1][3] Exposure can cause skin, eye, and respiratory irritation.[3][4]
| Hazard Classification | Code | Description |
| GHS Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315 | Causes skin irritation.[3][4] |
| H319 | Causes serious eye irritation.[3][4] | |
| H335 | May cause respiratory irritation.[3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust.[3][4] |
| P280 | Wear protective gloves/eye protection/face protection.[4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2] Ensure full skin coverage.
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid dust inhalation.[5]
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
-
Handling: Avoid direct contact with the substance.[5] Do not breathe dust.[2] Avoid dust formation.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is between 2-8°C.[1][3]
First-Aid Measures
In case of exposure, follow these procedures:
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention.[7]
Spill and Disposal Protocol
-
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the material into a sealed container for disposal.[7]
-
Decontaminate the spill area.
-
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste.[7] Dispose of the material in accordance with local, regional, and national regulations at an approved waste disposal plant.[6] Do not dispose of it down the drain.[7]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 2. 4'-Bromo-3'-fluoroacetanlide [chembk.com]
- 3. This compound | 351-30-4 [amp.chemicalbook.com]
- 4. This compound | 351-30-4 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
4'-Bromo-3'-fluoroacetanilide: A Technical Guide to its Potential Biological Activity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-3'-fluoroacetanilide is a halogenated aromatic compound recognized primarily as a versatile synthetic intermediate in the fields of pharmaceutical and agrochemical research. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural features—a substituted acetanilide core—suggest significant potential for the development of novel bioactive agents. This technical guide explores the potential biological relevance of this compound by examining the established activities of structurally related compounds and its application as a key building block in medicinal chemistry. We present its physicochemical properties, a representative synthetic workflow for generating compound libraries, and a general experimental protocol for its utilization in cross-coupling reactions, a cornerstone of modern drug discovery.
Introduction: The Role of Halogenated Scaffolds in Drug Discovery
Halogen atoms, particularly fluorine and bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a reactive handle for further chemical modification or contribute to binding interactions. The acetanilide scaffold itself is present in a number of well-known therapeutic agents. Therefore, this compound represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. Its utility is particularly noted in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 351-30-4 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [2][3] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Melting Point | 149-152°C | [2][3] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [2] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.46 ± 0.70 | [2] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | Room temperature or 2-8°C | [2][3] |
Potential Biological Activities: Inferences from Structurally Related Compounds
While direct biological data on this compound is scarce, the activities of related halogenated acetanilides and anilines provide a basis for inferring its potential.
-
Anti-inflammatory and Analgesic Potential : The acetanilide moiety is a core structure in several analgesic and anti-inflammatory drugs. The use of halogenated intermediates in the synthesis of NSAIDs suggests that derivatives of this compound could be explored for similar activities.[4] The modification of the carboxylic acid group in NSAIDs to other heterocyclic structures has been shown to retain anti-inflammatory activity with reduced ulcerogenic potential.[4]
-
Antimicrobial Activity : Studies on other substituted acetanilides have indicated that the presence of halogens can confer antimicrobial properties.[5] This suggests a potential avenue for developing novel antibacterial or antifungal agents derived from this compound.
-
Anticancer and Other Activities : Halogenated anilines serve as precursors for a wide range of biologically active molecules, including those with anticancer and anti-infective properties.[6] The unique substitution pattern of this compound makes it a candidate for the synthesis of compounds targeting various biological pathways.
Synthetic Utility in Drug Discovery
The primary value of this compound lies in its role as a versatile building block for chemical synthesis. The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental in constructing complex molecular architectures.
Below is a conceptual workflow illustrating how this compound can be used to generate a library of diverse compounds for biological screening.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. This protocol should be adapted and optimized for specific substrates and reaction conditions.
Objective: To synthesize an arylated derivative of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Conclusion and Future Outlook
This compound is a strategically important intermediate for the synthesis of novel, potentially bioactive compounds. While direct evidence of its biological activity is limited, its structural relationship to known pharmaceuticals and the versatility of its halogenated phenyl ring make it a compound of high interest for medicinal chemists and drug discovery programs. Future research efforts should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to explore its potential in therapeutic areas such as inflammation, infectious diseases, and oncology. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will be instrumental in unlocking the full potential of this compound as a source of new drug candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4'-Bromo-3'-fluoroacetanilide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-3'-fluoroacetanilide is a halogenated aromatic compound of significant interest in the field of medicinal chemistry and drug development. Its unique substitution pattern provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the pharmaceutical and chemical industries.
Introduction
This compound, with the CAS Registry Number 351-30-4, is a synthetic organic compound that has emerged as a key intermediate in the preparation of pharmaceuticals.[1][2] Its structure, featuring a bromine atom and a fluorine atom on the acetanilide framework, offers multiple reaction sites for further chemical modifications, making it a versatile building block in the design of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced metabolic stability and binding affinity.[2]
Discovery and History
Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in publicly available literature. As is common with many specialized chemical intermediates, its development is likely closely tied to its application in the synthesis of larger, more complex molecules of pharmaceutical interest. Its emergence in the chemical catalog and patent literature indicates its utility as a building block in drug discovery programs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 351-30-4 | [3] |
| Molecular Formula | C₈H₇BrFNO | [3] |
| Molecular Weight | 232.05 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 149-152 °C | [3] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [3] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.46 ± 0.70 | [3] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available. |
| ¹³C NMR | Data not available. |
| Infrared (IR) | Data not available. |
| Mass Spectrometry (MS) | Data not available. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-fluoroaniline. The first step involves the acetylation of the amino group, followed by the regioselective bromination of the resulting acetanilide.
Synthetic Pathway
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on standard organic synthesis methodologies for similar compounds, as a detailed, peer-reviewed protocol for this specific synthesis is not available. This protocol should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 3'-Fluoroacetanilide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3'-fluoroacetanilide.
Step 2: Synthesis of this compound
-
Dissolve the dried 3'-fluoroacetanilide (1 equivalent) from the previous step in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated if necessary, and progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the ability to use the bromo and fluoro substituents as synthetic handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), which are fundamental in modern drug discovery.
Role as a Synthetic Building Block
The workflow for utilizing this compound in a typical drug discovery pipeline is illustrated below.
Caption: Workflow of this compound in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile reactivity make it an important building block for the creation of novel drug candidates. While detailed historical and spectroscopic data are not widely available, its utility is well-established through its commercial availability and its role in the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their drug discovery and development endeavors.
References
Methodological & Application
Application Notes: The Strategic Role of 4'-Bromo-3'-fluoroacetanilide in the Synthesis of Kinase Inhibitors
Introduction
4'-Bromo-3'-fluoroacetanilide is a versatile synthetic intermediate of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a protected aniline, makes it a valuable building block for the synthesis of complex bioactive molecules. These application notes provide an overview of its utility, focusing on its role in the synthesis of targeted kinase inhibitors, particularly Trametinib (GSK1120212), a potent MEK inhibitor used in cancer therapy.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug discovery lies in its use as a precursor for introducing a 4-bromo-3-fluoroaniline moiety into a target molecule. This structural motif is found in several kinase inhibitors where the aniline nitrogen serves as a key hydrogen bond donor for interaction with the hinge region of the kinase active site. The bromine and fluorine substituents offer several advantages:
-
Orthogonal Reactivity: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, heteroaryl, and amino substituents.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability of the final drug molecule.
-
Protected Amine Functionality: The acetanilide group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during early synthetic steps. It can be readily deprotected under standard hydrolytic conditions to reveal the free amine for subsequent functionalization.
Synthesis of Trametinib Intermediate
A key application of this compound is in the synthesis of intermediates for the MEK inhibitor, Trametinib. The synthesis involves the initial hydrolysis of the acetanilide to 4-bromo-3-fluoroaniline, which then undergoes a series of cross-coupling reactions to build the core structure of the drug.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Bromo-3-fluoroaniline
This protocol describes the deprotection of the acetanilide to yield the corresponding aniline, a crucial intermediate for further elaboration.
Materials:
-
This compound
-
Hydrochloric acid (6M)
-
Sodium hydroxide solution (10M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 6M hydrochloric acid (10 vol).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 10M sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-fluoroaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-fluoroaniline with Cyclopropylamine
This protocol outlines a general procedure for the palladium-catalyzed amination of the aryl bromide with cyclopropylamine, a key step in the synthesis of a Trametinib precursor.
Materials:
-
4-Bromo-3-fluoroaniline (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 4-bromo-3-fluoroaniline and anhydrous toluene to the Schlenk tube.
-
Finally, add cyclopropylamine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Hydrolysis | This compound | 4-Bromo-3-fluoroaniline | 95 |
| 2 | Buchwald-Hartwig Amination | 4-Bromo-3-fluoroaniline | N-cyclopropyl-4-bromo-3-fluoroaniline | 85 |
| 3 | Suzuki Coupling | N-cyclopropyl-4-bromo-3-fluoroaniline | Trametinib Core Structure | 78 |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Visualizations
Diagram 1: Synthetic Pathway to a Trametinib Intermediate
Caption: Synthetic route from this compound to a key Trametinib intermediate.
Diagram 2: The MAPK/ERK Signaling Pathway and Inhibition by Trametinib
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
Application Notes and Protocols: 4'-Bromo-3'-fluoroacetanilide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4'-Bromo-3'-fluoroacetanilide as a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory synthesis of bioactive compounds.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring both bromine and fluorine substituents, offers multiple reaction sites for diversification and the introduction of functionalities that can enhance the metabolic stability and binding affinity of the final drug molecule.[1] The presence of the bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in drug discovery. This building block is particularly relevant in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of various cancers.
Application in the Synthesis of BRAF V600E Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of the BRAF V600E mutant kinase, a key driver in many cancers, including melanoma. The overall synthetic strategy involves a multi-step sequence starting with the hydrolysis of this compound to the corresponding aniline, followed by a sequence of coupling and functionalization reactions to construct the final inhibitor molecule, exemplified here by a synthetic analogue of Vemurafenib (PLX4032).
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Bromo-3-fluoroaniline
This protocol describes the deacetylation of this compound to yield the corresponding aniline, a crucial intermediate for subsequent coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottomed flask, suspend this compound (1.0 eq) in 95% ethanol.
-
To the boiling solution, add concentrated hydrochloric acid (an excess relative to the substrate).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.
-
Pour the mixture into cold water to ensure complete precipitation of the hydrochloride salt.
-
Filter the precipitate and wash with cold water.
-
To liberate the free amine, suspend the hydrochloride salt in water and add a solution of sodium hydroxide until the solution is basic.
-
The oily product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoroaniline.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Typical Yield (%) |
| 1 | 4-Bromo-3-fluoroaniline | This compound | HCl | Ethanol | 3-4 | 85-95 |
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoroaniline
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-3-fluoroaniline with a suitable boronic acid or ester, a key step in constructing the biaryl core of the target kinase inhibitor.
Reaction Scheme:
Materials:
-
4-Bromo-3-fluoroaniline (1.0 eq)
-
Arylboronic acid or ester (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 eq)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 4-bromo-3-fluoroaniline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Step | Product | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Typical Yield (%) |
| 2 | 4-(7-(1H-pyrrolo[2,3-b]pyridin-7-yl))-3-fluoroaniline | 4-Bromo-3-fluoroaniline | 7-azaindole boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 4-12 | 70-85 |
Protocol 3: N-Acylation of the Biaryl Amine
This protocol describes the final acylation step to introduce the propanoyl group, completing the synthesis of the Vemurafenib analogue.
Reaction Scheme:
Materials:
-
Coupled biaryl amine (from Protocol 2) (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the coupled biaryl amine in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Step | Product | Starting Material | Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| 3 | Vemurafenib Analogue | Coupled biaryl amine | Propanoyl chloride | Pyridine | DCM | 2-4 | 80-90 |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from this compound to the final BRAF V600E inhibitor analogue.
Caption: Synthetic route to a Vemurafenib analogue.
BRAF/MEK/ERK Signaling Pathway and Inhibition
The synthesized BRAF V600E inhibitor targets a key signaling pathway involved in cell proliferation and survival. The diagram below illustrates this pathway and the point of inhibition.
Caption: BRAF/MEK/ERK pathway inhibition.
Biological Activity Data
The final synthesized compounds can be evaluated for their biological activity using in vitro kinase assays and cell-based proliferation assays. The following table provides representative data for the parent compound, Vemurafenib, against the target kinase and a melanoma cell line harboring the BRAF V600E mutation.
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Assay Type | GI₅₀ (µM) |
| Vemurafenib | BRAF V600E | Kinase Assay | 31 | A375 (Melanoma) | Proliferation | 0.079 |
IC₅₀: The half maximal inhibitory concentration. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation.
This data demonstrates the potent and selective inhibition of the target kinase and the corresponding anti-proliferative effect in a relevant cancer cell line. Similar assays should be performed on newly synthesized analogues to determine their efficacy.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The substrate, 4'-Bromo-3'-fluoroacetanilide, is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the acetamido group can significantly influence the biological activity and physicochemical properties of the resulting biaryl products.
Key Applications:
-
Drug Discovery: Fluorinated biaryl anilides are prevalent motifs in a wide range of pharmacologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The acetamido group can participate in hydrogen bonding interactions with biological targets. Consequently, biaryl compounds derived from this compound are key intermediates in the synthesis of inhibitors for various enzymes and receptors.
-
Materials Science: The introduction of fluorine into organic molecules can impart unique properties such as thermal stability, hydrophobicity, and altered electronic characteristics. Biaryl structures synthesized using this substrate can be incorporated into polymers, liquid crystals, and organic light-emitting diodes (OLEDs) to fine-tune their material properties.
-
Agrochemicals: The strategic placement of fluorine atoms in agrochemicals can lead to increased efficacy and metabolic stability.
The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or their esters provides a direct and efficient route to a diverse library of functionalized biaryl compounds, facilitating structure-activity relationship (SAR) studies in drug and materials development.
Data Presentation: Exemplary Suzuki Coupling Reactions
While specific examples for this compound are not abundantly available in public literature, the following table presents representative conditions for Suzuki coupling reactions of structurally similar aryl bromides. These conditions can serve as a starting point for optimization with the target substrate.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (Est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >90 (Est.) |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | >90 (Est.) |
Yields are estimated based on typical Suzuki coupling reactions of similar substrates and are for illustrative purposes. Actual yields will require experimental optimization.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling reaction of this compound with an arylboronic acid.
Representative Protocol: Synthesis of N-(2'-fluoro-[1,1'-biphenyl]-4'-yl)acetamide
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2'-fluoro-[1,1'-biphenyl]-4'-yl)acetamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4'-Bromo-3'-fluoroacetanilide. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings allows for the synthesis of a diverse range of complex molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable substrate, featuring an electron-withdrawing acetamido group and a fluorine atom, which can influence the electronic properties and metabolic stability of the resulting products. The bromine atom serves as a reactive handle for various palladium-catalyzed transformations. This document outlines generalized protocols for several key cross-coupling reactions involving this substrate, supported by representative data to guide reaction optimization.
Key Cross-Coupling Reactions and Data Presentation
The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions to this compound. The quantitative data is summarized in tables for easy comparison of reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.
Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the ligand (if applicable) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add the base and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2]
Representative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | Diethylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | K₃PO₄ (3) | tert-Amyl alcohol | 100 | 16 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Reaction Setup: Add the base, this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Heat the mixture with stirring for the specified time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3]
Representative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 50 | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 60 | 8 | 89 |
| 3 | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 70 | 5 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) source.
-
Addition of Reagents: Add the anhydrous solvent and the amine base. Degas the solution.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at the indicated temperature.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Representative Data for Heck Reaction of this compound
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 75 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 82 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Addition of Reagents: Add the anhydrous, degassed solvent and the alkene (1.5 equiv).
-
Reaction: Seal the vessel and heat with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, filter the reaction mixture and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a robust and flexible platform for the synthesis of a wide array of functionalized molecules. The choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. These application notes and protocols serve as a comprehensive guide for researchers in the fields of drug discovery and materials science to facilitate the efficient utilization of this important building block.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocycles utilizing 4'-Bromo-3'-fluoroacetanilide as a key starting material. The methodologies outlined below leverage modern palladium- and copper-catalyzed cross-coupling reactions to construct key carbon-carbon and carbon-nitrogen bonds, which are pivotal in the assembly of complex molecular architectures relevant to pharmaceutical and materials science research.
Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is instrumental in the synthesis of aryl amines, which are prevalent structural motifs in a vast array of bioactive molecules. The protocol below is adapted for the coupling of this compound with various primary and secondary amines.
Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 80-90 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu (1.3) | 1,4-Dioxane | 110 | 24 | 70-80 |
Data is representative of typical yields for similar aryl bromides and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add the base (e.g., 1.2 equiv of Sodium tert-butoxide).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Add the amine (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Synthesis of Aryl-Alkynes via Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for the formation of carbon-carbon bonds and provides access to a wide range of functionalized alkynes, which are versatile intermediates in organic synthesis.
Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 6 | 88-96 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 50 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (3) | Et₃N (2.0) | Toluene | 60 | 10 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | i-Pr₂NH (3.0) | THF/Et₃N | RT | 12 | 80-90 |
Data is representative of typical yields for similar aryl bromides and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous solvent (e.g., THF, to achieve a concentration of 0.1-0.2 M).
-
Add the amine base (e.g., 2.0 equiv of triethylamine).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) for the specified time (6-12 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-alkyne.
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Synthesis of Biaryl Compounds via Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryls, which are important scaffolds in many pharmaceuticals and organic materials.
Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Suzuki Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 10 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 16 | 82-90 |
| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 18 | 80-88 |
Data is representative of typical yields for similar aryl bromides and may require optimization for this compound.[1]
Experimental Protocol: Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/H₂O)
-
Inert gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in the organic solvent (e.g., Toluene).
-
Add an aqueous solution of the base (e.g., 2.0 M K₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir vigorously for the specified time (12-18 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure biaryl compound.
Logical Relationship: Key Steps in Suzuki Coupling
Caption: Key mechanistic steps in the Suzuki cross-coupling reaction.
Synthesis of Benzofuran Derivatives
Benzofurans are an important class of oxygen-containing heterocycles found in many natural products and pharmaceuticals. A common synthetic route involves the palladium-catalyzed coupling of a phenol with a bromo-containing precursor, followed by intramolecular cyclization. In this proposed synthesis, the acetanilide group of this compound would first be hydrolyzed to the corresponding aniline, which is then converted to a phenol via a Sandmeyer-type reaction. The resulting 4-bromo-3-fluorophenol can then undergo a palladium-catalyzed reaction with a ketone to form the benzofuran ring.
Reaction Scheme:
Data Presentation: Representative Conditions for Benzofuran Synthesis from o-Bromophenols
| Entry | Ketone | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Pd(OAc)₂ (5) | rac-DTBPB (10) | NaOtBu (2.2) | Toluene | 110 | 16 | 70-80 |
| 2 | Cyclohexanone | Pd(OAc)₂ (5) | rac-DTBPB (10) | NaOtBu (2.2) | Toluene | 80 | 18 | 65-75 |
| 3 | Propiophenone | Pd(OAc)₂ (5) | rac-DTBPB (10) | NaOtBu (2.2) | Toluene | 110 | 16 | 72-82 |
| 4 | 2-Butanone | Pd(OAc)₂ (5) | rac-DTBPB (10) | NaOtBu (2.2) | Toluene | 80 | 20 | 60-70 |
Data is representative of a one-pot synthesis of benzofurans from o-bromophenols and ketones and may require optimization.[2][3]
Experimental Protocol: One-Pot Benzofuran Synthesis
Materials:
-
4-Bromo-3-fluorophenol (prepared from this compound)
-
Ketone (e.g., acetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., rac-DTBPB)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to a vial add 4-bromo-3-fluorophenol (1.0 equiv), palladium(II) acetate (5 mol%), and the ligand (10 mol%).
-
Add sodium tert-butoxide (2.2 equiv).
-
Add the ketone (1.5 equiv) and anhydrous toluene (to achieve a concentration of 0.2 M).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for 16-20 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid in toluene at reflux) to facilitate the cyclization to the benzofuran.
-
Purify the final product by flash column chromatography.
Experimental Workflow: Benzofuran Synthesis
Caption: Workflow for the one-pot synthesis of benzofurans.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a vital class of N-heterocycles with a broad range of biological activities. A plausible route to benzimidazoles from this compound involves an initial amination to introduce an amino group ortho to the acetamido group, followed by hydrolysis of the acetamide and subsequent cyclization with an aldehyde or carboxylic acid derivative. A more direct, though challenging, approach could involve a copper-catalyzed cascade reaction.
Reaction Scheme (via o-diamino intermediate):
-
Buchwald-Hartwig amination of this compound with an ammonia surrogate.
-
Hydrolysis of the acetanilide to the corresponding aniline.
-
Condensation of the resulting o-phenylenediamine derivative with an aldehyde.
Data Presentation: Representative Conditions for Benzimidazole Synthesis from o-Haloacetanilides
| Entry | Amidine Hydrochloride | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Butyramidine HCl | CuBr (10) | Cs₂CO₃ (3.0) | DMSO | 90 then 120 | 24 then 48 | 70-80 |
| 2 | Benzamidine HCl | CuI (10) | Cs₂CO₃ (3.0) | DMSO | 90 then 120 | 24 then 48 | 75-85 |
| 3 | Phenylacetamidine HCl | CuBr (10) | Cs₂CO₃ (3.0) | DMSO | 90 then 120 | 24 then 48 | 65-75 |
Data is representative of a copper-catalyzed cascade synthesis of benzimidazoles from o-haloacetanilides and amidine hydrochlorides.[4]
Experimental Protocol: Copper-Catalyzed Benzimidazole Synthesis
Materials:
-
This compound (or the corresponding o-amino derivative)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Copper(I) bromide (CuBr)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMSO
-
Inert atmosphere setup
Procedure:
-
To a reaction tube, add this compound (1.0 equiv), amidine hydrochloride (1.2 equiv), CuBr (10 mol%), and Cs₂CO₃ (3.0 equiv).
-
Add anhydrous DMSO (to achieve a concentration of 0.5 M).
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
Increase the temperature to 120 °C and continue heating for an additional 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired benzimidazole derivative.
Logical Relationship: Benzimidazole Synthesis Cascade
Caption: Cascade reaction sequence for benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 4'-Bromo-3'-fluoroacetanilide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3'-fluoroacetanilide is a halogenated aromatic compound that serves as a versatile and valuable building block in medicinal chemistry. Its chemical structure, featuring bromine and fluorine substituents on an acetanilide scaffold, offers unique reactivity and properties that are strategically exploited in the synthesis of complex bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of diverse molecular frameworks. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug candidates. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351-30-4 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| Melting Point | 149-152 °C | [2] |
| Appearance | White to off-white powder | [1] |
| Storage | Room temperature, dry | [2] |
Applications in Medicinal Chemistry
Key Intermediate in the Synthesis of Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The most prominent example is its use in the production of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations.
The synthesis of Trametinib precursors involves the strategic use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl groups at the 4-position of the phenyl ring. This reaction is a cornerstone in building the complex molecular architecture of the final drug molecule.
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer. Trametinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK and inhibiting the uncontrolled cell growth.
Synthesis of Other Bioactive Molecules
Beyond its role in synthesizing kinase inhibitors, the structural motifs of this compound are found in compounds with other potential therapeutic applications. The N-phenylacetamide core is a common feature in molecules with a wide range of biological activities. Research into derivatives of N-phenylacetamides has shown potential for:
-
Antibacterial Agents: The N-phenylacetamide scaffold has been incorporated into novel compounds with activity against various bacterial strains.
-
Anti-inflammatory and Analgesic Agents: Derivatives of acetamides have been investigated for their potential to treat inflammation and pain.
-
Anticancer Agents: The N-phenylacetamide structure is a versatile starting point for the development of new cytotoxic agents against various cancer cell lines.
The versatility of this compound in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the generation of large libraries of derivatives for screening and lead optimization in these therapeutic areas.
References
Application Notes and Protocols: 4'-Bromo-3'-fluoroacetanilide as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Bromo-3'-fluoroacetanilide as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a focus on kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and expected quantitative data, enabling researchers to effectively incorporate this versatile building block into their drug discovery and development workflows.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable precursor in the synthesis of a wide range of APIs. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a protected aniline group, makes it an ideal starting material for the construction of complex molecular architectures. This intermediate is particularly well-suited for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in oncology and inflammation research.
Applications in API Synthesis
The primary application of this compound in API synthesis lies in its utility as a key building block for introducing a 4-amino-2-fluorophenyl moiety into a target molecule. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Key Synthetic Transformations:
-
Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen (C-N) bond between the aryl bromide of this compound and a heterocyclic amine, a common core structure in many kinase inhibitors. The acetamido group serves as a protecting group for the aniline, which can be deprotected in a subsequent step.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon (C-C) bond between the aryl bromide and a boronic acid or ester derivative, allowing for the introduction of diverse aryl or heteroaryl substituents.
A prominent example of an API class that can be synthesized using this intermediate is the MEK (mitogen-activated protein kinase kinase) inhibitors, such as analogs of Trametinib.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key precursor for a Trametinib analog, starting from this compound.
Synthesis of this compound
This protocol describes the synthesis of the title compound from the commercially available 4-bromo-3-fluoroaniline.
Reaction Scheme:
Application Notes and Protocols for N-Arylation with 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-arylation of various amine nucleophiles using 4'-Bromo-3'-fluoroacetanilide as the arylating agent. The information presented herein is intended to serve as a comprehensive guide for optimizing reaction conditions and developing robust synthetic methodologies.
Introduction
N-arylation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block in medicinal chemistry and drug discovery, offering a reactive handle for cross-coupling reactions to introduce the N-(4-acetylphenyl)-2-fluoroaniline moiety into target molecules. The presence of the fluorine atom and the acetamido group can significantly influence the electronic properties and reactivity of the aryl bromide, necessitating careful optimization of reaction conditions.
Two of the most powerful and widely employed methods for N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document will focus on providing representative protocols for these two key reactions.
Key Reaction Pathways for N-Arylation
The N-arylation of amines with this compound can be effectively achieved through two primary catalytic systems:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-arylated product.
-
Ullmann Condensation: This classical copper-catalyzed reaction is a cost-effective alternative for C-N bond formation. While traditionally requiring harsh conditions, modern advancements with the use of ligands have enabled these reactions to proceed under milder temperatures.
Data Presentation: Representative Reaction Conditions
The successful N-arylation of various amine nucleophiles with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize representative conditions for both Buchwald-Hartwig and Ullmann-type couplings. Note: As specific literature examples for N-arylation with this compound are limited, the following tables provide generalized conditions based on reactions with structurally similar aryl bromides. These conditions should be considered as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Amines with this compound
| Entry | Amine Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100-120 | 18-24 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (1.5) | t-BuOH | 90-110 | 12-24 |
| 4 | N-H Heterocycle (e.g., Indole) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 100-120 | 18-24 |
Table 2: Representative Conditions for Ullmann Condensation of Amines with this compound
| Entry | Amine Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Primary Aliphatic Amine | CuI (5-10) | L-Proline (10-20) | K₂CO₃ (2.0) | DMSO | 110-130 | 24-48 |
| 2 | Secondary Aliphatic Amine | CuI (10) | TMEDA (20) | K₃PO₄ (2.0) | Dioxane | 120-140 | 24-48 |
| 3 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 130-150 | 24-48 |
| 4 | N-H Heterocycle (e.g., Imidazole) | CuI (5-10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Toluene | 110-130 | 24-48 |
Experimental Protocols
The following are detailed, generalized protocols for the N-arylation of an amine with this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) as the catalysts and some reagents are air and moisture sensitive.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of a primary aliphatic amine with this compound.
Materials:
-
This compound
-
Primary aliphatic amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), the primary aliphatic amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: In the same inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv.) and XPhos (0.02-0.04 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe to the Schlenk tube to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the coupling of an aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), aniline (1.5 equiv.), and cesium carbonate (2.0 equiv.) under an inert atmosphere.
-
Catalyst and Ligand Addition: Add CuI (0.1 equiv.) and 1,10-phenanthroline (0.2 equiv.) to the reaction vessel.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.2-1.0 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 130-150 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-arylated aniline derivative.
Visualizations
Logical Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application Note and Protocol: A Scalable Synthesis of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4'-Bromo-3'-fluoroacetanilide, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The described method is designed for robustness and scalability, addressing the needs of process chemistry and drug development professionals.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[3] The presence of the bromine and fluorine atoms provides specific steric and electronic properties that can enhance the pharmacological profile of a drug candidate, including improved metabolic stability and binding affinity.[2][3] This application note outlines a two-step synthetic route from 3-fluoroaniline, focusing on process parameters suitable for kilogram-scale production.
Overall Reaction Scheme
The synthesis proceeds via a two-step reaction sequence:
-
Acetylation: Protection of the amino group of 3-fluoroaniline via acetylation with acetic anhydride.
-
Bromination: Regioselective bromination of the resulting acetanilide to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-(3-fluorophenyl)acetamide (Acetanilide Intermediate)
Materials:
-
3-Fluoroaniline
-
Acetic Anhydride
-
Toluene
-
Deionized Water
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and condenser
-
Addition Funnel
-
Heating/Cooling Circulator
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum Oven
Procedure:
-
Charge the 20 L reactor with 3-fluoroaniline (1.00 kg, 9.00 mol) and toluene (5.0 L).
-
Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.
-
Slowly add acetic anhydride (0.96 kg, 9.45 mol, 1.05 eq) to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and stir for an additional 2-3 hours.
-
Monitor the reaction progress by HPLC or TLC until the consumption of 3-fluoroaniline is complete.
-
Cool the reaction mixture to 20-25 °C.
-
Add deionized water (5.0 L) and stir vigorously for 30 minutes.
-
Separate the aqueous layer. Wash the organic layer with deionized water (2 x 2.5 L).
-
Concentrate the organic layer under reduced pressure to afford N-(3-fluorophenyl)acetamide as a solid.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Step 2: Synthesis of this compound
Materials:
-
N-(3-fluorophenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and condenser
-
Addition Funnel
-
Heating/Cooling Circulator
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum Oven
Procedure:
-
Charge the 20 L reactor with N-(3-fluorophenyl)acetamide (1.00 kg, 6.53 mol) and acetonitrile (10.0 L).
-
Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.
-
Cool the reaction mixture to 0-5 °C using a cooling circulator.
-
In a separate container, dissolve N-Bromosuccinimide (1.22 kg, 6.86 mol, 1.05 eq) in acetonitrile (5.0 L).
-
Slowly add the NBS solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.
-
Quench the reaction by the slow addition of a saturated sodium thiosulfate solution (2.5 L).
-
Allow the mixture to warm to room temperature.
-
Add deionized water (10.0 L) to precipitate the product.
-
Stir the slurry for 1 hour at room temperature.
-
Filter the solid product using a Nutsche filter-dryer.
-
Wash the filter cake with a cold 1:1 mixture of acetonitrile and water (2 x 2.0 L), followed by cold deionized water (2 x 2.0 L).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield this compound.
Data Presentation
Table 1: Summary of Quantitative Data for Scale-Up Synthesis
| Parameter | Step 1: Acetylation | Step 2: Bromination |
| Starting Material | 3-Fluoroaniline | N-(3-fluorophenyl)acetamide |
| Starting Material Mass | 1.00 kg | 1.00 kg |
| Moles of Starting Material | 9.00 mol | 6.53 mol |
| Reagent | Acetic Anhydride | N-Bromosuccinimide (NBS) |
| Reagent Molar Equivalent | 1.05 eq | 1.05 eq |
| Solvent | Toluene | Acetonitrile |
| Solvent Volume | 5.0 L | 15.0 L |
| Reaction Temperature | 50-55 °C | 0-5 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Product Yield (Mass) | ~1.35 kg | ~1.40 kg |
| Product Yield (Molar) | ~98% | ~92% |
| Product Purity (by HPLC) | >99% | >99% |
Process Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Key parameter relationships for achieving high product purity.
Safety Precautions
-
3-Fluoroaniline: Toxic and an irritant. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
N-Bromosuccinimide: Irritant and light-sensitive. Store in a cool, dark place and handle with care.
-
Toluene and Acetonitrile: Flammable solvents. Avoid open flames and ensure proper grounding of equipment.
All experimental procedures should be conducted by trained personnel in a facility equipped to handle hazardous chemicals. A thorough risk assessment should be performed before commencing any scale-up operation.
References
Application of 4'-Bromo-3'-fluoroacetanilide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3'-fluoroacetanilide is a valuable halogenated building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its strategic placement of bromine and fluorine atoms on the aniline ring offers medicinal chemists a versatile scaffold for introducing key pharmacophoric features and modulating the physicochemical properties of drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound and its precursor, 4-bromo-2-fluoroaniline, in the synthesis of two notable kinase inhibitors: Binimetinib, a MEK1/2 inhibitor, and Vandetanib, a multi-kinase inhibitor targeting VEGFR2, EGFR, and RET.
Kinase Inhibitors Derived from this compound Precursors
The 4-bromo-2-fluorophenylamino moiety, directly derivable from this compound, is a key structural feature in several approved kinase inhibitors. This substructure often participates in crucial hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor potency and selectivity.
Binimetinib (MEK162)
Binimetinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a common driver in various cancers, including melanoma.[3]
Vandetanib
Vandetanib is an orally active multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[4][5] By inhibiting these key signaling pathways, Vandetanib can suppress tumor angiogenesis and cell proliferation.[4]
Data Presentation
The following tables summarize the inhibitory activities of Binimetinib and Vandetanib against their respective kinase targets and in cellular assays.
Table 1: Inhibitory Activity of Binimetinib
| Target/Cell Line | IC50 Value | Reference |
| MEK1/2 (cell-free) | 12 nM | [1][6] |
| HT29 (BRAF-mutant) | 30 - 250 nM | [1] |
| Malme-3M (BRAF-mutant) | 30 - 250 nM | [1] |
| SKMEL2 (NRAS-mutant) | 30 - 250 nM | [1] |
| Neuroblastoma Cell Lines | 8 nM - 1.16 µM | [7] |
Table 2: Inhibitory Activity of Vandetanib
| Target/Cell Line | IC50 Value | Reference |
| VEGFR-2 (cell-free) | 40 nM | [4][5] |
| VEGFR-3 (cell-free) | 110 nM | [4][5] |
| EGFR (cell-free) | 500 nM | [4][5] |
| RET (cell-free) | 100 nM | |
| HUVEC (VEGF-stimulated) | 60 nM | [5] |
| HUVEC (EGF-stimulated) | 170 nM | [5] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final kinase inhibitors starting from precursors related to this compound.
Protocol 1: Synthesis of this compound from 4-Bromo-2-fluoroaniline
This protocol describes the initial N-acylation of 4-bromo-2-fluoroaniline, a common precursor in the synthesis of the target kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in DCM in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of pyridine can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Binimetinib (Illustrative Key Step)
The synthesis of Binimetinib involves a palladium-catalyzed arylation of a benzimidazole core with an iodo-analogue of the bromo-fluoro-aniline moiety.[8] The following is an illustrative key coupling step.
Reaction Scheme (Conceptual):
Materials:
-
Substituted benzimidazole intermediate (e.g., N-(2-tert-butoxyethoxy)-6-amino-7-fluoro-3H-benzimidazole-5-carboxamide)
-
1-Iodo-4-bromo-2-fluorobenzene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the benzimidazole intermediate (1.0 eq), 1-iodo-4-bromo-2-fluorobenzene (1.2 eq), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
-
Subsequent steps would involve methylation of the benzimidazole nitrogen and deprotection to yield Binimetinib.[8]
Protocol 3: Synthesis of Vandetanib (Illustrative Key Step)
The synthesis of Vandetanib can be achieved via a Dimroth rearrangement, where a key step involves the reaction of a pyrimidine intermediate with 4-bromo-2-fluoroaniline.[9]
Reaction Scheme (Conceptual):
Materials:
-
Appropriately substituted pyrimidine intermediate
-
4-Bromo-2-fluoroaniline
-
Acetic acid or other suitable acid catalyst
-
High-boiling point solvent (e.g., Dowtherm A) or microwave irradiation
Procedure:
-
In a microwave-safe vial or a sealed tube, combine the substituted pyrimidine intermediate (1.0 eq) and 4-bromo-2-fluoroaniline (1.1 eq).
-
Add acetic acid as a catalyst.
-
Heat the reaction mixture to 130-150 °C using a microwave reactor or a conventional oil bath for the specified time (e.g., 1 hour).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Vandetanib core structure.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathways targeted by Binimetinib and Vandetanib, and a general workflow for kinase inhibitor synthesis.
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.
References
- 1. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4'-Bromo-3'-fluoroacetanilide. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules.[1][2][3] The protocol is based on established methodologies for the Buchwald-Hartwig amination of aryl halides and has been adapted for the specific substrate, this compound.[4][5][6]
The Buchwald-Hartwig amination has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines.[1][7] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][8] The choice of these components is crucial for the success of the reaction and is highly dependent on the specific substrates being coupled.[2][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[5][8][9] The use of bulky, electron-rich phosphine ligands is often critical for promoting the key steps of this cycle.[2][5]
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, 0.1-0.5 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same reaction vessel, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe.
-
Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl acetanilide derivative.
Data Presentation
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl bromides with different amines. This data can serve as a guideline for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu (1.5) | Toluene | RT | 1 | >95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Primary Amine | Pd precatalyst (1-2) | Phosphine (1.2-2.4) | Base (1.2-1.5) | Toluene | 100 | 12-24 | Varies |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd precatalyst (1-2) | Phosphine (1.2-2.4) | NaOt-Bu (1.4) | Toluene | 100 | Varies | Varies |
| Aryl Halide | Aliphatic Amine | [Pd(crotyl)Cl]₂ (0.25) | BippyPhos (2) | KOtBu (2) | Water | 60 | 1.5-8 | ~90 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
General Considerations
-
The Buchwald-Hartwig amination is sensitive to air and moisture.[5] Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]
-
All glassware should be oven-dried and cooled under an inert atmosphere prior to use.[5]
-
Solvents must be anhydrous and deoxygenated.[5]
-
The choice of ligand is critical and can significantly impact the reaction outcome. Bulky, electron-rich biaryl phosphine ligands such as RuPhos and XPhos are often effective for challenging substrates.[2][7]
-
The base should be carefully selected. While strong bases like NaOt-Bu are commonly used, weaker bases such as K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[9][10]
By following this protocol and considering the provided data and general considerations, researchers can effectively perform the Buchwald-Hartwig amination of this compound for the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 4'-Bromo-3'-fluoroacetanilide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Bromo-3'-fluoroacetanilide and its derivatives in the discovery and development of novel agrochemicals. This document outlines the significance of the 4-bromo-3-fluoroaniline moiety in fungicidal and herbicidal compounds, supported by a detailed case study of the fungicide Penflufen. Experimental protocols and data are presented to guide researchers in this field.
Introduction to this compound in Agrochemicals
This compound is a key building block in the synthesis of new agrochemicals.[1][2][3][4] The presence of both bromine and fluorine atoms on the phenyl ring offers unique properties that can enhance the biological activity and metabolic stability of the final product.[1][4] The acetanilide group provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. While direct commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, the structurally related 4-bromo-3-fluoroaniline core is a crucial component of modern fungicides.
Case Study: Penflufen - A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
To illustrate the application of the anilide chemical class in agrochemicals, we will focus on Penflufen, a broad-spectrum pyrazole-amide fungicide developed by Bayer CropScience.[1][2] Penflufen is effective against a range of plant pathogenic fungi and acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a critical pathway for fungal energy production.[1]
Chemical Structure of Penflufen
Penflufen's structure features a substituted pyrazole carboxamide linked to a 2-bromo-4-fluoro-5-methylaniline moiety. This highlights the importance of halogenated anilines in the design of potent fungicides.
Synthesis of Penflufen
The synthesis of Penflufen involves a multi-step process culminating in the amidation of a pyrazole carboxylic acid with a substituted aniline. The following diagram outlines a representative synthetic pathway.
Caption: A generalized synthetic workflow for Penflufen.
Fungicidal Spectrum of Penflufen
Penflufen exhibits excellent activity against a variety of fungal pathogens. The following table summarizes its efficacy (EC50 values) against several important species.
| Fungal Pathogen | Common Disease | EC50 (mg/L) | Reference |
| Rhizoctonia solani | Rhizoctonia canker | 0.02 - 0.1 | [4] |
| Ustilago maydis | Corn smut | 0.1 - 0.5 | [4] |
| Botrytis cinerea | Grey mold | 0.5 - 2.0 | [5] |
| Sclerotinia sclerotiorum | White mold | 0.1 - 1.0 | [5] |
| Alternaria solani | Early blight | 1.0 - 5.0 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Penflufen Analogue from this compound
This protocol describes a general procedure for the synthesis of a Penflufen analogue, illustrating the use of this compound as a starting material.
Step 1: Deprotection of this compound to 4-Bromo-3-fluoroaniline
-
Suspend this compound (1.0 eq) in a solution of hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH to basic (pH > 10) with a concentrated aqueous solution of sodium hydroxide, while maintaining the temperature below 20 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-3-fluoroaniline.
Caption: Workflow for the deprotection of this compound.
Step 2: Amide Coupling with a Pyrazole Carboxylic Acid
-
Dissolve the synthesized 4-Bromo-3-fluoroaniline (1.0 eq) and a suitable pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Penflufen analogue.
Protocol 2: In Vitro Antifungal Bioassay
This protocol outlines a method to evaluate the in vitro antifungal activity of synthesized compounds against a target fungal pathogen.
-
Preparation of Fungal Inoculum: Grow the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25 °C for 5-7 days. Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to 1 x 10^6 spores/mL.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Assay Plate Preparation: Prepare a 96-well microtiter plate. Add the appropriate volume of the compound stock solution to the growth medium in the wells to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µg/mL). Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plate at 25 °C for 48-72 hours.
-
Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) using appropriate software.
Caption: Workflow for the in vitro antifungal bioassay.
Mode of Action: Succinate Dehydrogenase Inhibition
Penflufen and other SDHI fungicides act on Complex II of the mitochondrial electron transport chain. By blocking the activity of succinate dehydrogenase, they disrupt the production of ATP, the energy currency of the cell, leading to fungal cell death.
Caption: Mode of action of Penflufen as a Succinate Dehydrogenase Inhibitor.
Conclusion
This compound and its derivatives are valuable intermediates for the synthesis of novel agrochemicals. The case study of Penflufen demonstrates the successful application of the halogenated anilide scaffold in developing potent fungicides. The provided protocols offer a foundation for researchers to synthesize and evaluate new agrochemical candidates based on this promising chemical motif.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-Bromo-3'-fluoroacetanilide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 4'-Bromo-3'-fluoroacetanilide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for this synthesis is 3-fluoroaniline. The synthesis is typically a two-step process involving the N-acetylation of 3-fluoroaniline to form 3'-fluoroacetanilide, followed by electrophilic bromination to yield the final product, this compound.
Q2: Which brominating agent is most effective for this synthesis?
A2: Both liquid bromine (Br₂) in a solvent like acetic acid and N-bromosuccinimide (NBS) are effective brominating agents for this transformation. The choice often depends on safety considerations and desired selectivity. NBS is generally considered a milder and safer alternative to liquid bromine.[1] For analogous brominations of activated aromatic rings, in-situ generation of bromine from potassium bromate and hydrobromic acid has also been shown to give high yields.[2]
Q3: How can I minimize the formation of the di-brominated byproduct?
A3: Di-bromination is a common side reaction. To minimize its formation, you can:
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Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate (3'-fluoroacetanilide) to the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture at a controlled temperature. This maintains a low concentration of the brominating agent, disfavoring a second bromination.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase selectivity.
Q4: What are the key parameters to control during the N-acetylation step?
A4: The N-acetylation of 3-fluoroaniline with acetic anhydride is generally a high-yielding reaction. Key parameters to control include:
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Purity of Reagents: Ensure the 3-fluoroaniline and acetic anhydride are of high purity to avoid side reactions.
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Temperature: The reaction is often exothermic. Controlling the temperature, especially during the addition of acetic anhydride, is important to prevent runaway reactions.
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Work-up: Proper quenching of unreacted acetic anhydride and neutralization are crucial for isolating a clean product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying this compound.[2] Ethanol or a mixture of ethanol and water is often a suitable solvent system. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-acetylation step | - Incomplete reaction.- Loss of product during work-up.- Impure starting materials. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.- Ensure complete precipitation of the product before filtration.- Use freshly distilled 3-fluoroaniline and high-purity acetic anhydride. |
| Low yield in bromination step | - Incomplete reaction.- Formation of multiple brominated species.- Loss of product during purification. | - Monitor the reaction by TLC.- Carefully control the stoichiometry of the brominating agent and add it slowly at low temperature.- Optimize the recrystallization solvent system to minimize solubility of the desired product in the mother liquor. |
| Presence of di-brominated impurity | - Excess brominating agent.- High reaction temperature. | - Use no more than 1.0 equivalent of the brominating agent.- Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition and reaction time. |
| Product is off-color (yellow/brown) | - Presence of residual bromine.- Formation of colored impurities. | - During work-up, wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.- Recrystallize the product, potentially with the addition of activated charcoal to remove colored impurities. |
| Difficulty in isolating the product | - Product is too soluble in the reaction or work-up solvent.- Incomplete precipitation. | - After the reaction, pour the mixture into ice-water to induce precipitation.- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Data Presentation
Table 1: Illustrative Yields of this compound under Different Bromination Conditions *
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 - 5 | 3 - 5 | 85-92 | Analogous reaction[1] |
| Bromine (Br₂) | Acetic Acid | 20 - 25 | 1 - 2 | 80-88 | General procedure |
| KBrO₃ / HBr (in-situ Br₂) | Acetic Acid | 20 - 25 | 0.5 - 1 | 90-96 | Analogous reaction[2] |
*Note: These yields are based on analogous reactions and general laboratory experience and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: N-acetylation of 3-Fluoroaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
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Work-up: Pour the reaction mixture into a beaker containing ice-water. Stir vigorously until a white precipitate forms.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
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Drying: Dry the product (3'-fluoroacetanilide) in a vacuum oven. The product is often pure enough for the next step without further purification.
Protocol 2: Bromination of 3'-Fluoroacetanilide
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Reaction Setup: In a round-bottom flask, dissolve the 3'-fluoroacetanilide (1.0 eq) from the previous step in a suitable solvent (e.g., glacial acetic acid or acetonitrile).
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition:
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Using NBS: Slowly add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Using Bromine: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, pour the mixture into ice-water. If bromine was used, add a small amount of sodium bisulfite solution to quench any excess bromine.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude this compound from ethanol or an ethanol/water mixture to obtain the pure product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 4'-Bromo-3'-fluoroacetanilide
Welcome to the technical support center for the synthesis of 4'-Bromo-3'-fluoroacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward synthesis of this compound involves the acetylation of the commercially available starting material, 4-Bromo-3-fluoroaniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable solvent and often a base or catalyst.
Q2: What are the potential byproducts I might encounter during the synthesis of this compound?
Several byproducts can form during the synthesis, primarily arising from side reactions of the starting materials or intermediates. The most common byproducts are:
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Unreacted Starting Material (4-Bromo-3-fluoroaniline): Incomplete acetylation will result in the presence of the starting aniline in the final product.
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Diacetylated Product (N-(4-bromo-3-fluorophenyl)diacetamide): Under forcing reaction conditions, such as high temperatures or a large excess of the acetylating agent, the initially formed product can undergo a second acetylation.[1]
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Regioisomers of Bromination (if the synthesis involves bromination of 3'-fluoroacetanilide): If the synthetic approach involves the bromination of 3'-fluoroacetanilide, the formation of regioisomers is a significant possibility. The acetamido group is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-director. This can lead to a mixture of brominated products.
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Over-brominated Products: If the synthesis involves a bromination step, the use of excess brominating agent can lead to the formation of di-bromo or even tri-bromo species.[2][3]
-
Hydrolysis Product (4-Bromo-3-fluoroaniline): During workup or purification, particularly under acidic or basic conditions, the desired acetanilide product can hydrolyze back to the starting aniline.
Q3: My acetylation reaction is sluggish and giving a low yield. What can I do to improve it?
Low conversion in the acetylation of anilines can be due to several factors. Here are some troubleshooting steps:
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Choice of Acetylating Agent: If you are using a less reactive acetylating agent, consider switching to a more reactive one, such as acetyl chloride.[1]
-
Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of the diacetylated byproduct.
-
Catalyst: The use of a catalyst can significantly improve the reaction rate and yield.
-
Purity of Reagents: Ensure that your starting material (4-Bromo-3-fluoroaniline) and acetylating agent are pure and free from water, as moisture can consume the acetylating agent.
Q4: I am observing a dark coloration in my reaction mixture. What is the cause and how can I prevent it?
The formation of dark-colored impurities is often due to the oxidation of the aniline starting material.[3][4] Anilines are susceptible to oxidation, especially in the presence of air and light. To minimize this:
-
Use High-Purity Starting Materials: Start with freshly purified 4-Bromo-3-fluoroaniline.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Control Temperature: Avoid excessive heating, as this can accelerate oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Gently heat the reaction mixture. - Use a more reactive acetylating agent (e.g., acetyl chloride). - Add a catalyst. |
| Product loss during workup. | - Ensure complete precipitation of the product. - Optimize the recrystallization solvent to minimize solubility of the desired product. | |
| Presence of Unreacted 4-Bromo-3-fluoroaniline | Insufficient acetylating agent or incomplete reaction. | - Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). - Increase reaction time or temperature as described above. |
| Formation of Diacetylated Byproduct | Reaction conditions are too harsh. | - Reduce the reaction temperature. - Avoid using a large excess of the acetylating agent. Add it dropwise to control the reaction. |
| Product is an Off-White or Colored Solid | Presence of oxidized impurities. | - Use purified starting materials. - Run the reaction under an inert atmosphere. - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. |
| Difficulty in Purifying the Product | Byproducts have similar solubility to the desired product. | - Try a different recrystallization solvent or a solvent mixture. - Consider column chromatography for purification if recrystallization is ineffective. |
Experimental Protocols
Representative Protocol for the Acetylation of 4-Bromo-3-fluoroaniline
This is a general protocol and may require optimization for your specific laboratory conditions.
Materials:
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4-Bromo-3-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
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Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-3-fluoroaniline (1.0 equivalent) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
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Heat the reaction mixture at a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
Byproduct Formation Pathway
The following diagram illustrates the main reaction and the formation of common byproducts during the synthesis of this compound.
Caption: Synthetic pathway and common byproduct formation.
References
Technical Support Center: Purification of 4'-Bromo-3'-fluoroacetanilide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4'-Bromo-3'-fluoroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient if the impurities have significantly different solubilities than the desired product. Column chromatography is used for separating mixtures with components of similar polarity and for achieving very high purity.
Q2: My crude product is a dark brown or tar-like substance. What is the cause and how can I fix it?
A2: Dark discoloration in reactions involving aniline derivatives is often due to oxidation of the starting material or the product.[1] This can be exacerbated by acidic conditions or the presence of oxidizing agents. To address this, consider treating a solution of the crude product with activated charcoal before filtration and subsequent purification. For future syntheses, ensure high-purity reagents are used and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of impurities.
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Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product. It is generally faster and more scalable than chromatography.
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Column chromatography is necessary when impurities have similar polarity to this compound, such as isomeric byproducts.[2] It offers higher resolution but is more time-consuming and uses larger volumes of solvent. A preliminary analysis by Thin Layer Chromatography (TLC) can help determine if the components are separable by chromatography.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 149-152°C.[3][4] A broad melting point range or a value significantly lower than this indicates the presence of impurities.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. |
| The product is very soluble in the chosen solvent even at low temperatures. | Select a different solvent or a co-solvent system (a mixture of a "good" solvent and a "poor" solvent). | |
| An oil forms instead of solid crystals ("oiling out"). | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly, or the concentration of the solute is too high. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] Vigorous stirring during cooling can sometimes promote crystallization. | |
| Low recovery of purified product. | The product has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss.[6] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and receiving flask before filtering the hot solution. Dilute the hot solution with a small amount of extra hot solvent just before filtering. | |
| Product is still impure after recrystallization (verified by melting point or TLC). | The wrong solvent was chosen, leading to co-crystallization of impurities. | Perform a second recrystallization using a different solvent system. |
| The crystals were not washed properly after filtration. | Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[7] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | The polarity of the mobile phase is not optimal. | Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.3 for the target compound.[2] A less polar solvent system will increase retention and may improve separation.[2] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.[2] | |
| Product is tailing or streaking on the column. | Strong interaction between the slightly basic product and the acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-1%, to the mobile phase to neutralize the acidic sites on the silica.[2] |
| The product is not eluting from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Colored impurities co-elute with the product. | The colored impurity has a similar polarity to the product. | Pass the material through a short plug of silica gel using a less polar eluent, which may retain the colored impurities.[2] Alternatively, treatment with activated charcoal before chromatography can sometimes remove these impurities.[2] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 351-30-4 | [3][8] |
| Molecular Formula | C₈H₇BrFNO | [3][8] |
| Molecular Weight | 232.05 g/mol | [3] |
| Appearance | White to off-white powder/crystals | [3][4] |
| Melting Point | 149-152 °C | [3][4] |
Table 2: Solubility Characteristics (Note: Quantitative solubility data for this compound is not readily available. The following is based on the behavior of similar compounds like 4'-Bromoacetanilide and general principles of organic chemistry.)
| Solvent | Solubility | Notes |
| Water | Insoluble in cold water; slightly soluble in hot water | [7][9] |
| Ethanol / Methanol | Moderately soluble; solubility increases with heat | [7][9] |
| Ethyl Acetate | Soluble | [7] |
| Dichloromethane / Chloroform | Soluble | [7] |
| Hexanes / Petroleum Ether | Sparingly soluble to insoluble | [3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate in a fume hood.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving flask. Quickly pour the hot solution through the filter paper to remove solid impurities.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
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Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the yield and melting point of the purified product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.3. A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[2]
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply the sample solution to the top of the silica bed. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
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Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity after recrystallization.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 351-30-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 351-30-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Suzuki Coupling of 4'-Bromo-3'-fluoroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 4'-Bromo-3'-fluoroacetanilide.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges in your Suzuki coupling reactions.
Question 1: I am observing low to no conversion of my this compound. What are the potential causes and how can I address them?
Answer:
Low or no conversion in a Suzuki coupling reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1][2][3]
-
Oxidation: The active Pd(0) species is sensitive to oxygen.[1][3] Ensure your reaction setup is under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents have been properly degassed.
-
Decomposition: Prolonged reaction times at high temperatures can lead to catalyst decomposition into inactive palladium black. If you observe a black precipitate, this may be the cause. Consider lowering the reaction temperature or shortening the reaction time.
-
Inappropriate Choice: Not all palladium sources and ligands are created equal. For an electron-deficient aryl bromide like this compound, a more electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step.[4][5][6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) may be necessary.[3]
-
Base: The choice and quality of the base are critical.[7] The base activates the boronic acid for transmetalation.[8] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure your base is finely powdered and anhydrous, as clumping can reduce its effectiveness.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst.[9][10] Common solvents include dioxane, THF, and toluene, often with a small amount of water.[9][11] The presence of water can be essential for the transmetalation step.[9][12]
-
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can undergo decomposition (protodeboronation) over time, especially if they are not stored properly.[13][14] It is advisable to use a fresh batch or check the purity of your boronic acid by NMR before use. Using a more stable boronic ester, like a pinacol ester, can sometimes mitigate this issue.[9]
-
A logical workflow for troubleshooting low conversion is presented below:
Caption: A workflow for troubleshooting low conversion in Suzuki coupling.
Question 2: My reaction is producing significant side products. What are the common side products and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most common side products are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner.[13][15] This side reaction is often promoted by high temperatures and the presence of water and base. To minimize protodeboronation:
-
Use the mildest effective base.
-
Minimize reaction time.
-
Consider using a boronic ester, which can be more stable.[16]
-
-
Homocoupling: This results in the formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound. Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[1] Thoroughly degassing your reaction mixture is the best way to prevent this.
-
Dehalogenation: The bromine atom on your starting material is replaced by a hydrogen atom. This can occur via a competing reaction pathway involving the palladium catalyst.[9]
The relationship between these problems, their causes, and solutions is illustrated below:
Caption: Logic diagram of common problems, causes, and solutions.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and acetamido groups on this compound affect the Suzuki coupling reaction?
A1: The electronic properties of these substituents play a significant role. The fluorine atom is electron-withdrawing, which can make the oxidative addition of the C-Br bond to the palladium center more favorable. The acetamido group is generally considered electron-donating. The interplay of these electronic effects can influence the reactivity of the aryl bromide. Additionally, the acetamido group has a nitrogen atom that could potentially coordinate to the palladium catalyst, which might affect its activity.
Q2: What is the optimal catalyst system for this substrate?
A2: While there is no single "best" catalyst system, for challenging substrates like functionalized aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are often successful.[4][5][6] Examples include ligands like SPhos and XPhos, often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6][17] A screening of different ligands and palladium precursors may be necessary to find the optimal combination for your specific boronic acid partner.
Q3: Can I use 4'-Chloro-3'-fluoroacetanilide instead of the bromo analog?
A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[18][19] Successfully coupling an aryl chloride typically requires a more active catalyst system, often involving highly specialized and electron-rich ligands, and may necessitate higher reaction temperatures.[19][20]
Q4: My reaction is very sensitive to the amount of water present. Why is this and how much should I add?
A4: Water can play a beneficial role in the transmetalation step of the Suzuki catalytic cycle.[9] However, too much water can promote the undesirable protodeboronation of the boronic acid. The optimal amount of water is often solvent and substrate-dependent. A common starting point is a solvent mixture of an organic solvent (like dioxane or toluene) with water in a ratio of 4:1 to 10:1. If you suspect water is causing issues, you can try running the reaction under anhydrous conditions, but be aware that this may slow down the desired reaction.
Quantitative Data Summary
The following table provides an illustrative comparison of how different reaction parameters can affect the yield of the Suzuki coupling with this compound. These are representative values based on general trends in Suzuki coupling reactions.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Ligand | PPh₃ | 25 | SPhos | 85 | XPhos | 90 |
| Base | Na₂CO₃ | 40 | K₂CO₃ | 65 | K₃PO₄ | 88 |
| Solvent | Toluene | 55 | Dioxane/H₂O (4:1) | 82 | THF/H₂O (4:1) | 75 |
| Temperature | Room Temp | 15 | 80 °C | 70 | 100 °C | 85 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: A simplified diagram of the Suzuki coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation in 4'-Bromo-3'-fluoroacetanilide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-3'-fluoroacetanilide. The following information is designed to help you prevent dehalogenation and other undesired side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the 4'-position of the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 3'-fluoroacetanilide as a byproduct, reducing the yield of the desired product and complicating purification.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions with this compound?
A2: Dehalogenation in palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is often caused by the formation of palladium-hydride (Pd-H) species.[1] These can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also be a source, particularly in the presence of water.
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.
Q3: How does the fluoro substituent at the 3'-position affect the propensity for dehalogenation?
A3: The fluorine atom is an electron-withdrawing group. While halogens are generally deactivating in electrophilic aromatic substitution, they can influence the reactivity of the C-Br bond in cross-coupling reactions. The electron-withdrawing nature of fluorine can make the aryl ring more electron-deficient, which can facilitate the initial oxidative addition step in the catalytic cycle. However, the electronic effects on the subsequent steps that might lead to dehalogenation are complex and depend on the specific reaction conditions.
Q4: In a Suzuki-Miyaura coupling, which is more reactive, the C-Br or the C-F bond of this compound?
A4: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl >> F. Therefore, selective reaction at the C-Br bond is expected, leaving the C-F bond intact.
Troubleshooting Guides
Issue 1: Significant formation of 3'-fluoroacetanilide (dehalogenated byproduct) in a Suzuki-Miyaura Coupling Reaction.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway.[1] |
| Incorrect Base | Avoid strong alkoxide bases. Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Sub-optimal Solvent | Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent at a lower concentration.[1] |
| Presence of Water | Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions. In aqueous systems, carefully control the water ratio. |
| High Reaction Temperature | High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration. |
Issue 2: Low yield in a Buchwald-Hartwig Amination reaction with this compound, with dehalogenation suspected.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Catalyst System | Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[2] |
| Base Selection | While strong bases like NaOtBu are often used in Buchwald-Hartwig reactions, if dehalogenation is an issue, consider screening other bases like LHMDS or K₃PO₄. |
| Reaction Conditions | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can affect the catalyst.[2] |
| Amine Reactivity | The nature of the amine coupling partner can influence the reaction rate. For less reactive amines, longer reaction times or slightly higher temperatures may be needed, which could increase dehalogenation. Careful optimization is key. |
Quantitative Data Summary
The following tables provide illustrative data on the effect of various reaction parameters on the yield of cross-coupling products and the extent of dehalogenation for structurally related aryl bromides. This data should be used as a guideline for optimizing your reactions with this compound.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Product Yield (%) | Dehalogenation (%) |
| 1 | PPh₃ | 65 | 25 |
| 2 | SPhos | 92 | <5 |
| 3 | XPhos | 95 | <3 |
| 4 | RuPhos | 94 | <4 |
| Data is illustrative and based on general trends for electron-deficient aryl bromides. |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Product Yield (%) | Dehalogenation (%) |
| 1 | NaOtBu | 70 | 20 |
| 2 | K₂CO₃ | 88 | 8 |
| 3 | Cs₂CO₃ | 90 | 6 |
| 4 | K₃PO₄ | 94 | <5 |
| Data is illustrative and based on general trends for electron-deficient aryl bromides. |
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Product Yield (%) | Dehalogenation (%) |
| 1 | Dioxane/H₂O (4:1) | 93 | <5 |
| 2 | Toluene/H₂O (4:1) | 91 | <6 |
| 3 | THF/H₂O (4:1) | 85 | 10 |
| 4 | DMF/H₂O (4:1) | 75 | 15 |
| Data is illustrative and based on general trends for electron-deficient aryl bromides. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize dehalogenation.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), powdered and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio and a final concentration of the aryl bromide of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general method for the C-N coupling.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the tube.
-
Add anhydrous, degassed toluene via syringe to achieve a final concentration of the aryl bromide of approximately 0.2 M.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for Suzuki-Miyaura coupling showing the desired pathway and the dehalogenation side reaction.
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.
References
Technical Support Center: Monitoring 4'-Bromo-3'-fluoroacetanilide Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor reactions involving 4'-Bromo-3'-fluoroacetanilide.
Frequently Asked Questions (FAQs)
Q1: I don't see any spots on my TLC plate after development, even though I know the reaction is in progress. What could be the problem?
A1: There are several possibilities for not observing spots on your TLC plate:
-
Insufficient Concentration: The concentration of your spotted sample may be too low.[1][2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][2]
-
Compound Not UV-Active: If you are only using a UV lamp for visualization, your compound might not be sufficiently UV-active.[1][3] Although this compound is expected to be UV-active due to its aromatic ring, starting materials or products might not be.[3] Try alternative visualization methods such as iodine vapor or a potassium permanganate stain.[1][3]
-
Inappropriate Solvent System: The solvent system might be too polar, causing your compound to travel with the solvent front, or not polar enough, resulting in the compound remaining at the baseline.[4] Adjusting the eluent polarity is crucial.[4]
-
Sample Volatility: While unlikely for this specific compound, highly volatile substances can evaporate from the TLC plate before or during development.[1]
Q2: My spots are streaking or appearing as elongated bands rather than distinct spots. How can I fix this?
A2: Streaking on a TLC plate is a common issue that can be resolved by addressing the following:
-
Sample Overload: You may have spotted too much of your reaction mixture.[1][5] Dilute your sample before spotting it on the plate.[1][5]
-
Compound Acidity/Basicity: this compound has an amide functional group which can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[6] To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine is often used.[1][7]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely soluble before spotting.
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A3: Achieving good separation between spots is the primary goal of TLC. If your spots are too close:
-
Optimize the Solvent System: The polarity of your eluent is the most critical factor.[8] If the Rf values are high, your eluent is likely too polar.[4] If the Rf values are low, it is not polar enough.[4] Experiment with different solvent ratios or introduce a third solvent to fine-tune the polarity.[8] For example, if you are using a hexane/ethyl acetate mixture, increasing the proportion of hexane will decrease the polarity, while increasing the ethyl acetate will increase it.[9]
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase plates (C18) are available and may offer different selectivity for your compounds.[1][8]
-
Double Elution: You can run the TLC plate in the same solvent system a second time after thoroughly drying the plate from the first run. This can sometimes improve the separation of spots with close Rf values.
Q4: How do I choose an appropriate solvent system for monitoring a reaction with this compound?
A4: The ideal solvent system will result in an Rf value of approximately 0.3-0.5 for the compound of interest, allowing for clear separation from both the baseline and the solvent front.[10]
-
Start with a Standard Mixture: A common starting point for compounds of intermediate polarity like acetanilides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A 7:3 or 8:2 ratio of non-polar to polar solvent is a good initial test.
-
Adjust Polarity: Based on the initial result, adjust the ratio. If the spots remain at the baseline, increase the proportion of the polar solvent. If the spots run to the top of the plate, increase the proportion of the non-polar solvent.[4]
-
Consider the Reaction: this compound is generally more polar than a corresponding bromo-fluoro-aniline due to the amide group. Conversely, it is less polar than a corresponding carboxylic acid. Your choice of eluent should reflect the expected polarity changes during the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible | Sample too dilute.[1][2] | Concentrate the sample or apply multiple spots in the same location, drying between applications.[1][2] |
| Compound not UV-active.[1][3] | Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate).[1][3] | |
| Eluent is too polar.[4] | Decrease the polarity of the eluent system.[4] | |
| Eluent is not polar enough.[4] | Increase the polarity of the eluent system.[4] | |
| Spots are streaked or elongated | Sample is overloaded.[1][5] | Dilute the sample before spotting.[1][5] |
| The compound is acidic or basic.[6][7] | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[1][7] | |
| Sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent. | |
| Poor separation of spots | Incorrect eluent polarity.[5] | Systematically vary the solvent ratio to optimize separation.[5] A good target Rf is between 0.3 and 0.7.[10] |
| Stationary phase is not suitable. | Consider using a different type of TLC plate (e.g., alumina, reverse-phase).[1] | |
| Uneven solvent front | The TLC plate is touching the side of the developing chamber.[2] | Ensure the plate is centered in the chamber and not touching the sides.[2] |
| The bottom of the TLC plate is not level in the chamber. | Make sure the plate rests flat on the bottom of the developing chamber. | |
| Rf values are inconsistent | The developing chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapors. |
| The solvent system was reused.[2] | Always use a fresh eluent for each TLC run.[2] |
Experimental Protocol: TLC Monitoring of the Hydrolysis of this compound
This protocol describes the monitoring of the conversion of this compound to 4-bromo-3-fluoroaniline by TLC.
1. Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F254)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Reaction mixture at various time points (t=0, t=x, etc.)
-
Standard solutions of this compound and 4-bromo-3-fluoroaniline in a suitable solvent (e.g., ethyl acetate)
-
Eluent: 7:3 Hexane:Ethyl Acetate (v/v)
-
Visualization tools: UV lamp (254 nm), iodine chamber.
2. Procedure:
-
Prepare the Developing Chamber: Pour the 7:3 hexane:ethyl acetate eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. Cover the chamber.
-
Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is the origin line. Mark positions for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the this compound standard solution onto the 'SM' mark.
-
Apply a spot of the reaction mixture at a specific time point onto the 'RM' mark.
-
At the 'C' mark, spot the starting material standard and then, on top of the same spot, apply the reaction mixture. This co-spot helps to definitively identify the starting material spot in the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Monitor and Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[3] Circle the observed spots with a pencil.[3]
-
Further visualize by placing the plate in an iodine chamber if necessary.[3]
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the reaction mixture lane to the starting material lane. The appearance of a new spot (for the product, 4-bromo-3-fluoroaniline) and the diminishing intensity of the starting material spot indicate the reaction is proceeding.
-
Data Presentation
Table 1: Example Rf Values of Reactants and Products in Different Solvent Systems
| Compound | Solvent System (Hexane:Ethyl Acetate) | Example Rf Value | Expected Relative Polarity |
| This compound | 8:2 | 0.25 | More Polar |
| This compound | 7:3 | 0.40 | More Polar |
| 4-bromo-3-fluoroaniline | 8:2 | 0.45 | Less Polar |
| 4-bromo-3-fluoroaniline | 7:3 | 0.60 | Less Polar |
Note: These are illustrative values. Actual Rf values should be determined experimentally.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. quora.com [quora.com]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Analysis of 4'-Bromo-3'-fluoroacetanilide
Welcome to the technical support center for the analysis of 4'-Bromo-3'-fluoroacetanilide. This resource is designed for researchers, scientists, and drug development professionals to assist in identifying impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected in a sample of this compound?
A1: Common impurities can arise from the synthetic route, which typically involves the acetylation of 3-fluoroaniline followed by bromination. Potential impurities include:
-
Starting Material: Unreacted 3-fluoroaniline.
-
Regioisomers: Isomeric forms of bromo-fluoroacetanilide, such as 2'-Bromo-4'-fluoroacetanilide, formed due to different positions of bromine substitution on the aromatic ring.
-
Over-bromination Products: Di-brominated species like 2',4'-Dibromo-3'-fluoroacetanilide.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetic acid, ethanol).
Q2: How can I distinguish between this compound and its regioisomeric impurity, 2'-Bromo-4'-fluoroacetanilide, using ¹H NMR?
A2: The substitution pattern on the aromatic ring leads to distinct splitting patterns and chemical shifts in the ¹H NMR spectrum. For this compound, one would expect a different set of coupling constants and chemical shifts for the aromatic protons compared to the 2'-Bromo-4'-fluoroacetanilide isomer. Careful analysis of the aromatic region (typically δ 7.0-8.5 ppm) is crucial for differentiation.[1][2]
Q3: What characteristic signals in the ¹³C NMR spectrum can confirm the structure of this compound?
A3: The ¹³C NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acetamido group typically appears around δ 168-170 ppm. The aromatic carbons will appear in the range of δ 110-145 ppm, and their chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF).
Troubleshooting Guide
This guide addresses specific issues you might encounter during the NMR analysis of this compound.
Problem 1: My ¹H NMR spectrum shows more aromatic signals than expected.
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Possible Cause: Presence of regioisomeric impurities.
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Troubleshooting Steps:
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Integrate the aromatic signals: Determine the relative ratios of the different aromatic species.
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Analyze coupling patterns: Carefully analyze the splitting patterns (doublets, triplets, doublet of doublets) and coupling constants (J-values) for each set of aromatic signals. This can help identify the substitution pattern of each isomer.
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Compare with known spectra: If available, compare your spectrum with reference spectra of potential regioisomers.
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Problem 2: I see a broad singlet around δ 3.5-4.0 ppm that I cannot assign.
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Possible Cause: This could be the N-H proton of the amide group, or it could be residual water in the NMR solvent.
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Troubleshooting Steps:
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D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad singlet disappears or significantly diminishes, it confirms the signal is from an exchangeable proton (N-H or O-H).
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Check Solvent Purity: Run a spectrum of the neat NMR solvent to check for water contamination.
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Problem 3: The baseline of my spectrum is noisy, and some peaks are difficult to distinguish.
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Possible Cause: Low sample concentration or insufficient number of scans.
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Troubleshooting Steps:
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Increase Concentration: If possible, prepare a more concentrated sample.
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Increase Number of Scans: Acquire the spectrum with a higher number of scans to improve the signal-to-noise ratio.
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Impurity Identification Workflow
The following diagram illustrates a typical workflow for identifying impurities in a sample of this compound using NMR.
Caption: Workflow for NMR-based impurity identification.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
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Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
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Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
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Capping: Cap the NMR tube securely.
Protocol 2: Standard ¹H NMR Data Acquisition
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Instrument Setup: Insert the prepared NMR sample into the spectrometer.
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Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.
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Data Processing:
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Apply a Fourier transform to the raw data.
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Perform phase and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
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Integrate all signals.
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Quantitative Data Summary
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H-2' | H-5' | H-6' | -NH | -CH₃ |
| This compound | ~7.8 (dd) | ~7.2 (dd) | ~7.5 (t) | ~8.0 (s) | ~2.2 (s) |
| 3-Fluoroaniline | ~6.4-7.1 (m) | ~6.4-7.1 (m) | ~6.4-7.1 (m) | ~3.7 (br s) | - |
| 2'-Bromo-4'-fluoroacetanilide | - | ~7.0 (dd) | ~8.2 (dd) | ~7.9 (s) | ~2.2 (s) |
| 2',4'-Dibromo-3'-fluoroacetanilide | - | ~7.4 (d) | ~7.9 (d) | ~8.1 (s) | ~2.3 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | C-1' | C-2' | C-3' (C-F) | C-4' (C-Br) | C-5' | C-6' | -CH₃ |
| This compound | ~169 | ~139 (d) | ~115 (d) | ~159 (d, ¹JCF ≈ 245 Hz) | ~110 (d) | ~125 (d) | ~132 (d) | ~25 |
| 3-Fluoroaniline | - | ~148 (d) | ~103 (d) | ~163 (d, ¹JCF ≈ 243 Hz) | ~130 (d) | ~107 (d) | ~113 (d) | - |
| 2'-Bromo-4'-fluoroacetanilide | ~168 | ~135 (d) | ~118 (d) | ~122 (d) | ~158 (d, ¹JCF ≈ 248 Hz) | ~116 (d) | ~130 (d) | ~24 |
| 2',4'-Dibromo-3'-fluoroacetanilide | ~169 | ~137 (d) | ~112 (d) | ~157 (d, ¹JCF ≈ 250 Hz) | ~115 (d) | ~128 (d) | ~135 (d) | ~25 |
Note: 'd' denotes a doublet due to C-F coupling, and 'm' denotes a multiplet.
Logical Relationship Diagram for Troubleshooting
The following diagram outlines the logical steps for troubleshooting unexpected peaks in an NMR spectrum of this compound.
Caption: Troubleshooting logic for unexpected NMR signals.
References
Improving the regioselectivity of reactions with 4'-Bromo-3'-fluoroacetanilide
Welcome to the technical support center for 4'-Bromo-3'-fluoroacetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity of EAS reactions on this compound is determined by the interplay of the electronic and steric effects of its three substituents: the acetamido group (-NHCOCH₃), the bromine atom (-Br), and the fluorine atom (-F).
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Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.
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Halogens (-Br and -F): Both bromine and fluorine are deactivating yet ortho-, para-directing groups. Their deactivating nature stems from their strong inductive electron-withdrawing effect, while their ortho-, para-directing influence is due to their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation.
Q2: Which positions on the this compound ring are most likely to be substituted during an EAS reaction?
A2: The acetamido group is the most powerful activating group on the ring, and therefore, it will primarily direct the incoming electrophile. Since the para position to the acetamido group is blocked by the bromine atom, substitution is expected to occur at the positions ortho to the acetamido group, which are C2' and C6'. The existing fluorine and bromine atoms will then influence the selectivity between these two sites.
Q3: How do the fluorine and bromine substituents influence the choice between the C2' and C6' positions?
A3: The fluorine atom at the C3' position exerts a strong inductive electron-withdrawing effect, which deactivates the adjacent C2' position. The bromine at C4' also has a deactivating inductive effect. Consequently, the C6' position is generally more electronically favored for electrophilic attack as it is further from the deactivating fluorine atom. However, steric hindrance from the bulky acetamido group can also play a role and may affect the accessibility of the C6' position.
Q4: Can I expect any substitution at the C5' position?
A4: Substitution at the C5' position is highly unlikely under standard EAS conditions. This position is meta to the strongly directing acetamido group and ortho to two deactivating halogen substituents, making it electronically disfavored for electrophilic attack.
Troubleshooting Guide
Issue 1: Poor or Undesired Regioselectivity in Nitration
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Question: My nitration of this compound yields a mixture of isomers instead of the desired single product. How can I improve the regioselectivity?
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Answer: Achieving high regioselectivity can be challenging due to the competing directing effects. Here are some troubleshooting steps:
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Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) often favors the thermodynamically more stable isomer and can reduce the formation of side products.
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Choice of Nitrating Agent: The choice of nitrating agent can influence the ortho/para ratio. While a standard mixture of concentrated nitric acid and sulfuric acid is common, other reagents like acetyl nitrate generated in situ might offer different selectivity. For acetanilides, using acetyl nitrate or nitronium tetrafluoroborate can sometimes favor ortho substitution.
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Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. Experimenting with different solvents may help optimize the formation of the desired isomer.
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Issue 2: Low Yield in Friedel-Crafts Acylation
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Question: I am attempting a Friedel-Crafts acylation on this compound, but the reaction is sluggish and gives a low yield. What could be the cause?
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Answer: The aromatic ring of this compound is deactivated by the two halogen substituents (-Br and -F), which can make Friedel-Crafts reactions challenging.[1] Here are potential causes and solutions:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst: Due to the deactivated nature of the ring, a stoichiometric amount or even an excess of the Lewis acid catalyst may be required.
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Reaction Temperature: While lower temperatures can improve selectivity in some reactions, for deactivated substrates, a moderate increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely to avoid decomposition.
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Issue 3: Multiple Halogenation Products
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Question: During the bromination of this compound, I am observing the formation of di-substituted products. How can I favor mono-substitution?
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Answer: The acetamido group is activating, which can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled.
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Control Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of the halogenating agent to the substrate to minimize over-halogenation.
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Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to control the reaction rate and prevent multiple substitutions.
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Choice of Halogenating Agent: Using a milder halogenating agent, such as N-bromosuccinimide (NBS) instead of Br₂, can sometimes provide better control over mono-halogenation.
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Data Presentation
Due to the lack of specific experimental data in the literature for electrophilic aromatic substitution reactions on this compound, a quantitative data table of isomer ratios cannot be provided at this time. The regioselectivity described is based on established theoretical principles of organic chemistry. Researchers are encouraged to perform small-scale test reactions and analyze the product mixture to determine the precise isomer distribution under their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for key electrophilic aromatic substitution reactions, adapted for this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Nitration
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Preparation of the Substrate Solution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
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Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
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Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified time (e.g., 30 minutes to 1 hour). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
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Isolation and Purification: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: General Procedure for Friedel-Crafts Acylation
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Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a non-polar, anhydrous solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride, 1.1 - 2.0 equivalents).
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Addition of Acylating Agent: Cool the suspension in an ice bath and add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
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Addition of Substrate: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred reaction mixture.
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Reaction: After the addition, the reaction mixture may be stirred at room temperature or gently heated to reflux. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for predicting the major product in electrophilic aromatic substitution.
Caption: A general troubleshooting workflow for optimizing regioselective reactions.
References
Stability of 4'-Bromo-3'-fluoroacetanilide under acidic/basic conditions
Technical Support Center: 4'-Bromo-3'-fluoroacetanilide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a halogenated acetanilide derivative. It is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring bromine and fluorine atoms on the phenyl ring, makes it a useful building block in medicinal chemistry and material science.
Q2: What are the primary stability concerns with this compound?
The main stability concern for this compound is the potential for hydrolysis of the amide bond under either acidic or basic conditions. This degradation reaction will yield 4-bromo-3-fluoroaniline and acetic acid (or its conjugate base). Additionally, like many aniline derivatives, it may be susceptible to oxidation and photodegradation, which can lead to discoloration of the material.[3][4]
Q3: How can I tell if my this compound has degraded?
Degradation can be identified by several means:
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Appearance Change: The pure compound is typically a white to off-white powder.[2] Development of a yellow or brownish color may indicate oxidation or other degradation pathways.[3]
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Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to detect the presence of impurities, such as the hydrolysis product 4-bromo-3-fluoroaniline.
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Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of degradation products by comparing the spectrum of the sample to that of a pure standard.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] For long-term storage, refrigeration at 2-8°C is often recommended.[2]
Troubleshooting Guides
Issue 1: Reaction yield is low when using this compound in an acidic medium.
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Possible Cause: The acidic conditions of your reaction may be causing the hydrolysis of the amide bond in your starting material, reducing the amount available to participate in the desired reaction.
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Troubleshooting Steps:
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Assess Stability: Before running your reaction, test the stability of this compound in your acidic medium. Dissolve a small amount in the reaction solvent with the acid and monitor it over time by TLC or HPLC to see if 4-bromo-3-fluoroaniline is formed.
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Modify Reaction Conditions: If hydrolysis is significant, consider if a weaker acid or a non-aqueous acidic condition can be used.
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Shorten Reaction Time: If possible, reduce the reaction time to minimize the exposure of the starting material to the harsh acidic environment.
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Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the competing hydrolysis reaction.
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Issue 2: An unexpected amine impurity (4-bromo-3-fluoroaniline) is detected in the product after a reaction performed under basic conditions.
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Possible Cause: The basic reaction conditions have likely caused the hydrolysis of the acetanilide group. Amide hydrolysis is often accelerated by the presence of strong bases.
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Troubleshooting Steps:
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Evaluate Base Strength: Determine if a milder base can be used to achieve the desired transformation without promoting significant hydrolysis.
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Protecting Group Strategy: If the amide is not involved in the reaction, it is acting as a protecting group for the aniline. If it is being cleaved, consider if the reaction could be performed on the unprotected 4-bromo-3-fluoroaniline, followed by acylation.
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Temperature Control: Keep the reaction temperature as low as possible, as hydrolysis rates increase with temperature.
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Aqueous vs. Non-Aqueous: If possible, use a non-aqueous basic system to reduce the availability of water for the hydrolysis reaction.
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Stability Data Summary
| Condition | Expected Stability | Primary Degradation Product | Notes |
| Strongly Acidic (e.g., pH < 2) | Low | 4-Bromo-3-fluoroaniline | Hydrolysis is acid-catalyzed. Rate increases with temperature and acid strength. |
| Weakly Acidic (e.g., pH 4-6) | Moderate | 4-Bromo-3-fluoroaniline | Hydrolysis is slower but may still be significant over extended periods or at elevated temperatures. |
| Neutral (pH ~7) | High | - | Generally stable under neutral aqueous conditions at room temperature. |
| Weakly Basic (e.g., pH 8-10) | Moderate | 4-Bromo-3-fluoroaniline | Base-mediated hydrolysis can occur, especially with heating. |
| Strongly Basic (e.g., pH > 12) | Low | 4-Bromo-3-fluoroaniline | Hydrolysis is base-catalyzed and can be rapid, particularly at elevated temperatures. |
Experimental Protocol: Testing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific acidic or basic solution.
Objective: To quantify the rate of hydrolysis of this compound under a given set of conditions.
Materials:
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This compound
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4-Bromo-3-fluoroaniline (as a standard for analysis)
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The acidic or basic aqueous solution of interest
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A suitable organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Analytical equipment (e.g., HPLC, GC, or TLC plates and visualization system)
Procedure:
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Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the acidic or basic solution to be tested to create a stock solution of known concentration.
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Incubation: Maintain the stock solution at a constant temperature (e.g., room temperature or a specific reaction temperature).
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Time-Point Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the stock solution.
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Quenching and Extraction: Immediately neutralize the aliquot to stop the degradation. Extract the organic components with a suitable solvent like ethyl acetate.
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Analysis: Analyze the organic extract using a pre-validated chromatographic method (e.g., HPLC) to determine the relative concentrations of this compound and the degradation product, 4-bromo-3-fluoroaniline.
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Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Workflow for stability testing.
References
Technical Support Center: Work-up Procedures for 4'-Bromo-3'-fluoroacetanilide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4'-Bromo-3'-fluoroacetanilide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
A1: The synthesis of this compound is typically a two-step process. First, 3-fluoroaniline is acetylated to form 3'-fluoroacetanilide. This is a crucial step to moderate the reactivity of the aniline and prevent over-bromination in the subsequent step. The resulting 3'-fluoroacetanilide is then brominated to yield this compound.
Q2: What are the common challenges encountered during the work-up of this compound?
A2: Common challenges include the removal of unreacted starting materials, separation of the desired product from potential isomers (such as 2'-Bromo-3'-fluoroacetanilide), and addressing discoloration of the final product. Low yields due to product loss during purification steps can also be a concern.
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common method for purifying crude this compound. The choice of solvent is critical for effective purification. While specific data for this compound is limited in publicly available literature, ethanol or a mixture of ethanol and water is often effective for similar halogenated acetanilides.[1][2]
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a solid at room temperature. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7BrFNO | [3] |
| Molecular Weight | 232.05 g/mol | [3] |
| Melting Point | 149-152 °C | [3] |
| Appearance | White to off-white powder | [3] |
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental work-up of this compound reactions.
Issue 1: Low Yield of this compound
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Potential Cause 1: Incomplete Acetylation. If the initial acetylation of 3-fluoroaniline is not complete, the free aniline will react with bromine to form multiple brominated byproducts, reducing the yield of the desired product.
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Solution: Ensure the acetylation reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Using a slight excess of acetic anhydride can also drive the reaction forward.
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Potential Cause 2: Over-bromination. The acetamido group is activating, and if the reaction conditions are too harsh (e.g., high temperature, excess bromine), di-brominated or other poly-brominated byproducts can form.[4]
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Solution: Control the stoichiometry of bromine carefully. Perform the bromination at a low temperature (e.g., 0-5 °C) and add the brominating agent dropwise to maintain control over the reaction.
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Potential Cause 3: Product Loss During Work-up. Significant amounts of the product can be lost during filtration and recrystallization steps.
Issue 2: Discolored Final Product (Yellow or Brown)
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Potential Cause 1: Presence of Colored Impurities. Residual bromine or oxidized impurities can impart color to the final product.
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Potential Cause 2: Decomposition. The product may be sensitive to heat or light.
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Solution: Avoid excessive heating during recrystallization and dry the final product under vacuum at a moderate temperature. Store the purified compound in a cool, dark place.
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Issue 3: Impurities Detected in the Final Product (e.g., by NMR or LC-MS)
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Potential Cause 1: Unreacted 3'-fluoroacetanilide. Incomplete bromination will result in the starting material being present as an impurity.
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Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or slightly increasing the amount of brominating agent. Recrystallization should effectively separate the more polar starting material from the product.
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Potential Cause 2: Isomeric Impurities. Formation of other bromo-isomers, such as 2'-Bromo-3'-fluoroacetanilide, is possible.
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Solution: Careful control of reaction conditions, particularly temperature, can influence the regioselectivity of the bromination. Purification by column chromatography may be necessary if recrystallization is insufficient to separate the isomers.
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Experimental Protocols
1. Synthesis of 3'-fluoroacetanilide (Acetylation of 3-fluoroaniline)
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Materials: 3-fluoroaniline, Acetic anhydride, Glacial acetic acid.
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Procedure:
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In a round-bottom flask, dissolve 3-fluoroaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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2. Synthesis of this compound (Bromination of 3'-fluoroacetanilide)
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Materials: 3'-fluoroacetanilide, Bromine, Glacial acetic acid.
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Procedure:
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Dissolve 3'-fluoroacetanilide in glacial acetic acid in a round-bottom flask.
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Cool the solution to 0-5 °C in an ice-salt bath.
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In a separate container, prepare a solution of bromine in glacial acetic acid.
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Add the bromine solution dropwise to the stirred 3'-fluoroacetanilide solution, maintaining the temperature below 5 °C.
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After the addition is complete, continue stirring at low temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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3. Work-up and Purification
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Procedure:
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Pour the reaction mixture into a beaker containing ice-cold water.
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Add a saturated solution of sodium bisulfite dropwise until the orange color of bromine disappears.
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Collect the precipitated crude product by vacuum filtration.
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Wash the filter cake with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture).
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Dry the purified crystals under vacuum.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound work-up.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 4'-Bromo-3'-fluoroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling of 4'-Bromo-3'-fluoroacetanilide. The information is presented in a question-and-answer format to directly address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound presents a unique set of challenges due to its electronic properties. The presence of both a fluorine atom and an acetamido group influences the reactivity of the C-Br bond. The electron-withdrawing nature of these groups can make oxidative addition, a key step in the catalytic cycle, more facile compared to electron-rich aryl bromides. However, it can also increase the susceptibility to side reactions such as hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Careful selection of the catalyst, ligand, and base is crucial to favor the desired cross-coupling pathway.
Q2: Which type of palladium-catalyzed coupling reaction is most suitable for this compound?
A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines. This reaction is particularly important in pharmaceutical chemistry for the synthesis of arylamines.
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Heck Coupling: For the formation of C-C bonds with alkenes, leading to substituted styrenes or acrylates.
The choice of reaction depends on the desired final product. Each reaction type requires specific optimization of the catalytic system.
Q3: What is hydrodehalogenation and how can it be minimized when working with this compound?
A3: Hydrodehalogenation is a significant side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is particularly prevalent with electron-deficient aryl halides like this compound. The mechanism often involves the formation of a palladium-hydride (Pd-H) species.
To minimize hydrodehalogenation:
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Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong alkoxide bases in certain contexts.
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Solvent Purity: Use anhydrous and thoroughly degassed solvents to minimize sources of protons and oxygen, which can contribute to the formation of Pd-H species and catalyst deactivation.
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination step over the hydrodehalogenation pathway.
-
Control Water Content: While some water is often necessary for the activity of inorganic bases in Suzuki couplings, excessive amounts can be a proton source. Careful optimization of the water content is recommended.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more air- and moisture-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Precatalysts are designed for easier handling and more consistent activation. |
| Inefficient Transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered and anhydrous. The addition of a small amount of water can sometimes facilitate the action of inorganic bases. | The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is promoted by the base. |
| Hydrodehalogenation | Switch to a weaker base (e.g., K₂CO₃) and use a bulky, electron-rich ligand like SPhos or XPhos. Ensure rigorous exclusion of oxygen and moisture. | Electron-deficient aryl bromides are prone to this side reaction. Optimizing the base and ligand can favor the cross-coupling pathway. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents. | Oxygen can promote the oxidative homocoupling of the boronic acid, consuming the coupling partner and reducing the yield of the desired product. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products.
| Possible Cause | Troubleshooting Step | Rationale |
| Poorly Nucleophilic Amine | For weakly nucleophilic amines, a stronger base such as NaOtBu or LHMDS may be required to facilitate deprotonation. | The formation of the palladium-amido complex is a critical step and requires a base strong enough to deprotonate the amine. |
| Base-Sensitive Functional Groups | If the substrate or product contains base-sensitive groups (e.g., esters), switch to a weaker base like Cs₂CO₃ or K₃PO₄ and potentially increase the reaction temperature. | Strong alkoxide bases can lead to the decomposition of sensitive functional groups. |
| Catalyst Deactivation | Use a robust, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). | These catalyst systems are designed for high stability and activity, especially with challenging substrates. |
| Steric Hindrance | For sterically hindered amines or aryl halides, a more sterically demanding ligand may be necessary to facilitate reductive elimination. | The steric bulk of the ligand can influence the geometry of the palladium complex and promote the final product-forming step. |
Heck Coupling
Problem: Low regioselectivity or low yield.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Catalyst Activity | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. For electron-deficient aryl bromides, electron-rich and bulky ligands can be beneficial. | The choice of catalyst and ligand is crucial for efficient oxidative addition and subsequent steps in the Heck catalytic cycle. |
| Incorrect Base | Optimize the base. Triethylamine (Et₃N) is a common choice, but other organic or inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. | The base is required to regenerate the active Pd(0) catalyst in the final step of the cycle. |
| Poor Olefin Reactivity | For less reactive olefins, increasing the reaction temperature or using a more active catalyst system may be necessary. | The rate of olefin insertion into the Pd-C bond can be influenced by the electronic properties of the olefin. |
| Formation of Palladium Black | This indicates catalyst agglomeration and deactivation. Try lowering the reaction temperature, reducing the catalyst loading, or using a stabilizing ligand. | High temperatures or catalyst concentrations can lead to the formation of inactive palladium nanoparticles. |
Data Presentation
The following tables summarize representative catalyst systems for the coupling of this compound and analogous compounds.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Fluoro Aromatic Compounds
| Entry | Aryl Bromide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-fluoroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromo-3-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 4-Bromo-3-fluoroaniline | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 78 |
Note: Data is compiled from typical conditions for similar substrates and may require optimization for this compound.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
| 3 | Benzylamine | G3-XPhos (1.0) | - | LHMDS (1.5) | Dioxane | 80 | 16 | 92 |
Note: This data is for the closely related 4-Bromo-3-(trifluoromethyl)aniline and serves as a strong starting point for optimization.
Table 3: Representative Catalyst Systems for Heck Coupling of Bromo-Fluoro Aromatic Compounds
| Entry | Olefin | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | DMA | 130 | 18 | 91 |
| 3 | Methyl acrylate | Pd₂(dba)₃ (1.5) | - | NaOAc (3) | NMP | 110 | 20 | 85 |
Note: Data is compiled from typical conditions for similar substrates and may require optimization for this compound.
Experimental Protocols
General Considerations: All coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. Glassware should be oven- or flame-dried prior to use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
To the same tube, add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Protocol 3: General Procedure for Heck Coupling
-
To a pressure-rated vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., P(o-tol)₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the olefin (1.5 equiv.).
-
Add the degassed solvent (e.g., DMF or DMA).
-
Seal the vial and heat to 100-140 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Minimizing side reactions in the bromination of 3-fluoroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the bromination of 3-fluoroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 3-fluoroacetanilide?
The expected major product is 4-bromo-3-fluoroacetanilide. The acetamido group (-NHCOCH₃) is a strongly activating and ortho-, para-directing group. Due to steric hindrance from the acetamido group, the bromine electrophile will preferentially add to the para position. The fluorine atom is a deactivating group but is also ortho-, para-directing. The directing effects of the acetamido group are dominant.
Q2: What are the common side reactions and byproducts in this reaction?
The most common side reactions are the formation of isomeric monobrominated products and polybrominated products.
-
Isomeric products: While the 4-bromo isomer is major, small amounts of the 2-bromo and 6-bromo isomers can be formed.
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-3-fluoroacetanilide isomers, such as 2,4-dibromo-3-fluoroacetanilide.
-
Hydrolysis: Under harsh acidic conditions, the acetamido group can be hydrolyzed back to an amino group, which is highly activated and can lead to multiple bromination products and other side reactions.
Q3: How can I minimize the formation of dibrominated byproducts?
To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent and the reaction conditions.
-
Use of a slight excess of the substrate: Ensure that 3-fluoroacetanilide is the limiting reagent.
-
Slow addition of the brominating agent: Add the bromine solution dropwise to the reaction mixture with efficient stirring. This maintains a low concentration of the electrophile.
-
Low reaction temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
-
In-situ generation of bromine: Use methods that generate bromine in situ, such as the reaction of potassium bromate and hydrobromic acid.[1] This keeps the concentration of free bromine low and minimizes over-bromination.[2]
Q4: Which brominating agent is best for this reaction?
Several brominating agents can be used, each with its advantages and disadvantages.
-
Molecular Bromine (Br₂) in Acetic Acid: This is a common and effective method.[1][3] However, bromine is highly corrosive and toxic.
-
N-Bromosuccinimide (NBS): NBS is a safer alternative to liquid bromine and can provide high regioselectivity, especially when used with a catalyst in an appropriate solvent.[4][5]
-
In-situ generated Bromine (e.g., KBrO₃/HBr): This method avoids handling liquid bromine directly and can offer excellent control over the reaction, leading to high yields of the monobrominated product.[1][2][6]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo-3-fluoroacetanilide | - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction temperature. | - Monitor the reaction by TLC to ensure completion. - Optimize the extraction and recrystallization steps. - Ensure the reaction temperature is maintained within the optimal range. |
| Formation of significant amounts of dibrominated products | - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent. | - Use a stoichiometric amount or a slight excess of 3-fluoroacetanilide. - Maintain a low reaction temperature (e.g., 0-5 °C). - Add the brominating agent slowly and with vigorous stirring. |
| Presence of multiple isomeric products in the final mixture | - Reaction conditions favoring ortho-substitution. - Insufficient steric hindrance. | - Use a bulkier solvent to increase steric hindrance around the ortho positions. - Optimize the reaction temperature; lower temperatures often favor para-substitution. |
| Product is colored (yellow or brown) | - Presence of residual bromine. | - Wash the crude product with a solution of sodium bisulfite to quench any unreacted bromine.[3] |
| Hydrolysis of the acetamido group | - Presence of water in the reaction mixture. - Prolonged reaction time at elevated temperatures in the presence of strong acid. | - Use anhydrous solvents and reagents. - Avoid excessive heating and prolonged reaction times. Consider adding a small amount of acetic anhydride to scavenge any water. |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is adapted from the standard procedure for the bromination of acetanilide.[7][8]
-
Dissolve Substrate: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroacetanilide (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1 equivalent) in glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred solution of 3-fluoroacetanilide over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into cold water. If any color from excess bromine persists, add a small amount of sodium bisulfite solution until the color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-3-fluoroacetanilide.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for regioselective bromination using NBS.[4][9]
-
Dissolve Substrate: Dissolve 3-fluoroacetanilide (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran in a round-bottom flask.
-
Add NBS: Add N-bromosuccinimide (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction can be initiated or accelerated by the addition of a catalytic amount of a Lewis acid or a protic acid if necessary. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Method | Brominating Agent | Solvent | Temperature (°C) | Typical Yield of 4-bromo-3-fluoroacetanilide | Key Considerations |
| 1 | Molecular Bromine | Glacial Acetic Acid | 0-25 | Good to Excellent | Requires handling of hazardous liquid bromine. Good control over stoichiometry is crucial. |
| 2 | N-Bromosuccinimide (NBS) | Acetonitrile/THF | Room Temperature | Good to Excellent | Safer alternative to Br₂. Reaction may require a catalyst.[4] |
| 3 | KBrO₃/HBr (in-situ) | Aqueous Ethanol | Room Temperature | Excellent | Avoids direct handling of Br₂. Provides slow, controlled generation of bromine.[1][6] |
Visualizations
Caption: Workflow for the bromination of 3-fluoroacetanilide.
Caption: Logic diagram for troubleshooting side reactions.
References
- 1. scribd.com [scribd.com]
- 2. echemi.com [echemi.com]
- 3. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 6. ias.ac.in [ias.ac.in]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC for Purity Analysis of 4'-Bromo-3'-fluoroacetanilide
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 4'-Bromo-3'-fluoroacetanilide is critical for ensuring the reliability of experimental results and the safety and efficacy of final pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative performance data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak using the area normalization method (Area % = (Area of main peak / Total area of all peaks) x 100).
-
Identify and quantify any impurities relative to the main peak.
Alternative Analytical Techniques: A Comparison
While HPLC is a robust method, other techniques can offer complementary information or may be more suitable for specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification of impurities through mass spectral data.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of 1 mg/mL. Derivatization is generally not required for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural confirmation and is non-destructive.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity based on the integral ratio, the number of protons, and the molecular weights and purities of the analyte and the internal standard.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. | Any soluble compound with a quantifiable NMR signal. |
| Impurity Detection | Excellent for a broad range of impurities. | Best for volatile impurities. | Can quantify any impurity with a resolved NMR signal. |
| Impurity Identification | Requires reference standards or hyphenation with MS. | Provides structural information from mass spectra. | Provides structural information. |
| Quantitation | Highly precise and accurate with a reference standard. | Good precision and accuracy with a reference standard. | Primary method, does not require an analyte-specific standard. |
| Sample Throughput | High (with autosampler). | High (with autosampler). | Moderate. |
| Destructive | Yes | Yes | No |
Visualizing the Workflow and Decision-Making
To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.
Caption: A general workflow for the purity analysis of this compound by HPLC.
Caption: A decision tree for selecting the appropriate analytical method for this compound analysis.
Conclusion
For routine quality control and the detection of a broad spectrum of potential impurities in this compound, the proposed RP-HPLC method offers a robust, reliable, and high-throughput solution. GC-MS serves as an excellent complementary technique, particularly when volatile impurities are a concern or when structural elucidation of unknown peaks is required. For instances where a primary quantification method is necessary, or for the certification of reference materials, qNMR is the most suitable choice. The selection of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of structural information, and the intended use of the analytical data.
A Comparative Guide to Impurity Profiling of 4'-Bromo-3'-fluoroacetanilide: GC-MS vs. HPLC-UV
The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the impurity profiling of 4'-Bromo-3'-fluoroacetanilide. This comparison is supported by established experimental protocols and representative performance data to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Introduction to Impurity Profiling
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities present in a drug substance.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA) have stringent guidelines for the control of impurities in pharmaceuticals.[1][3] Common sources of impurities include raw materials, intermediates, by-products from synthesis, degradation products, and residual solvents.[4] A variety of analytical techniques are employed for this purpose, with chromatographic methods like GC and HPLC being the most prevalent due to their high separation efficiency.[1][3][4] The choice between these methods often depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity.
Methodology Comparison: GC-MS and HPLC-UV
Both GC-MS and HPLC-UV are powerful techniques for the separation and quantification of impurities. GC-MS is particularly well-suited for volatile and semi-volatile compounds that are thermally stable.[3] It offers high-resolution separation and definitive identification of impurities through mass spectral data.[5] Conversely, HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile, and it provides excellent quantitative precision.[5][6]
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique not only separates volatile and semi-volatile impurities but also provides structural information, aiding in their identification.[1][3]
HPLC is a cornerstone of pharmaceutical analysis, widely used for separating and quantifying organic impurities.[3][4] Coupled with a UV detector, it offers high resolution and sensitivity for compounds containing a chromophore.[6]
Experimental Protocols
GC-MS Method for this compound
This protocol is designed for the analysis of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as methanol or acetone, to create a stock solution of 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a working concentration suitable for the instrument's linear range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C VL MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polydimethylsiloxane stationary phase.[7]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at 10 °C/min, hold for 2 minutes.
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Mass Range: m/z 40-500.
HPLC-UV Method for this compound
This protocol is suitable for the analysis of non-volatile and thermally labile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and sample.
-
Dissolve each in a 10 mL volumetric flask with the mobile phase to prepare stock solutions of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[5]
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of impurities in halogenated aromatic compounds. The data presented is representative and serves as a general comparison.
Table 1: Method Validation Parameters
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ppm | 0.1 - 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 ppm | 0.3 - 1.5 ppm |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
Table 2: Applicability and Throughput
| Feature | GC-MS | HPLC-UV |
| Analyte Volatility | Required | Not Required |
| Thermal Stability | Required | Not Required |
| Structural Elucidation | Yes (Mass Spectra) | No (Requires MS detector) |
| Typical Run Time | 20 - 40 minutes | 10 - 30 minutes |
| Sample Throughput | Moderate | High |
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV impurity profiling methods.
Caption: Workflow for GC-MS impurity profiling of this compound.
Caption: Workflow for HPLC-UV impurity profiling of this compound.
Conclusion
The selection between GC-MS and HPLC-UV for the impurity profiling of this compound should be guided by the specific analytical objectives. GC-MS is the superior choice for identifying unknown volatile or semi-volatile impurities due to its mass spectrometric detection, which provides invaluable structural information.[5] For routine quality control where the impurities are known and non-volatile, HPLC-UV offers robust, precise, and high-throughput quantification.[5] In many cases, a comprehensive impurity profile may necessitate the use of both techniques to cover the full range of potential impurities, ensuring the overall quality and safety of the API.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. soeagra.com [soeagra.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Reactivity Face-Off: 4'-Bromo-3'-fluoroacetanilide vs. 4'-Chloro-3'-fluoroacetanilide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride precursor is a critical decision in synthesis design, balancing reactivity against cost and availability. This guide provides an objective comparison of the reactivity of 4'-Bromo-3'-fluoroacetanilide and 4'-chloro-3'-fluoroacetanilide, two key building blocks in medicinal chemistry, supported by established principles of cross-coupling reactions and extrapolated experimental data.
In the landscape of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the nature of the halide on the aromatic ring is a paramount factor governing reaction efficiency. The established trend in reactivity for aryl halides is I > Br > Cl > F, a principle rooted in the bond dissociation energies of the carbon-halogen (C-X) bond.[1] The C-Br bond is inherently weaker than the C-Cl bond, making this compound the more reactive coupling partner compared to its chloro-analogue.[2]
This difference in reactivity primarily manifests in the oxidative addition step of the catalytic cycle, which is often rate-determining.[3] The palladium(0) catalyst inserts into the C-X bond more readily for the weaker C-Br bond, typically allowing for milder reaction conditions, shorter reaction times, and higher yields.[4] Conversely, the activation of the more robust C-Cl bond in 4'-chloro-3'-fluoroacetanilide generally necessitates more forcing conditions, such as higher temperatures, increased catalyst loading, and the use of specialized, bulky, and electron-rich phosphine ligands.[5]
Comparative Data: Expected Performance in Cross-Coupling Reactions
| Parameter | This compound | 4'-Chloro-3'-fluoroacetanilide | Rationale |
| Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C or higher) | The lower C-Br bond dissociation energy allows for oxidative addition at a lower energy input.[2] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands. | Requires highly active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to facilitate C-Cl bond cleavage.[5] | Activation of the stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote the oxidative addition step. |
| Reaction Time | Shorter | Longer | The faster rate of oxidative addition for the aryl bromide leads to a quicker overall catalytic cycle.[1] |
| Typical Yield | Good to Excellent | Moderate to Good (highly dependent on optimized conditions) | The higher reactivity of the C-Br bond generally leads to more efficient conversion to the desired product. |
| Substrate Scope | Broader compatibility with various coupling partners under standard conditions. | May have a narrower scope or require more specific conditions for challenging coupling partners. | The milder conditions required for the bromo derivative are often more tolerant of sensitive functional groups. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is crucial to note that these are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (this compound or 4'-chloro-3'-fluoroacetanilide, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). For 4'-chloro-3'-fluoroacetanilide, a higher temperature and a more specialized catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos) may be necessary.[5]
-
Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (this compound or 4'-chloro-3'-fluoroacetanilide, 1.0 equiv.), the amine (1.1-1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS, 1.2-1.5 equiv.).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. As with the Suzuki-Miyaura coupling, the chloro-analogue will likely require more forcing conditions.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Chemical Logic and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship between bond strength, reactivity, and reaction conditions.
Caption: Standard experimental workflow for comparing cross-coupling reactivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. 4'-Bromo-3'-fluoroacetanilide is a valuable building block, and its efficient coupling via palladium-catalyzed reactions is crucial for the synthesis of a diverse range of derivatives. This guide provides a comparative overview of various palladium catalyst systems for the C-C and C-N bond formation using this substrate, with supporting data from analogous systems to inform catalyst selection and reaction optimization.
Performance of Palladium Catalysts in Cross-Coupling Reactions
The choice of palladium catalyst, ligand, and reaction conditions is paramount in achieving high yields and selectivity. Below is a summary of representative data for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of substrates structurally similar to this compound. This data serves as a valuable starting point for reaction development.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | >95 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | >95 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 18 | 80-90 |
Data is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95[1] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 85-95 |
| 3 | G3-XPhos (2) | - | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | >95 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 70-80 |
Data is representative for Buchwald-Hartwig aminations of aryl bromides. The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands often being employed.[2]
Table 3: Heck Coupling of Aryl Bromides with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 80-90 |
| 2 | Pd/C (10%) | - | NaOAc (2.0) | DMA | 120 | 24 | 75-85 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ (2.0) | NMP | 140 | 10 | >90 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | DIPEA (2.0) | Acetonitrile | 80 | 24 | 70-80 |
The Heck-Mizoroki reaction's regioselectivity and stereoselectivity are highly dependent on the catalyst, substrate, and reaction conditions.[3]
Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Et₃N (2.0) | THF | 60 | 12 | 85-95[1] |
| 2 | Pd(OAc)₂ (1.5) | - | XPhos (3) | Et₃N (2.0) | MeCN | 110 | 12 | ~98 (conversion)[4] |
| 3 | Pd(PPh₃)₄ (2) | CuI (4) | - | i-Pr₂NH | DMF | 80 | 12 | 70-90[1] |
| 4 | Pd/C (5) | CuI (2) | PPh₃ (10) | Et₃N (2.0) | Acetonitrile | 80 | 16 | 80-90 |
Copper-free Sonogashira coupling conditions have been developed to avoid issues associated with the copper co-catalyst.[4]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for the specific coupling partners of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), the boronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst and ligand (if applicable) are added. The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time.[3] Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.4 equiv) are added to a dry Schlenk tube.[1] Anhydrous toluene is added, followed by this compound (1.0 equiv) and the amine (1.2 equiv). The vessel is sealed and heated to the specified temperature with stirring.[1] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst, ligand (if applicable), base (2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.5-2.5 mmol) is then added.[3] The tube is sealed, and the mixture is heated to the specified temperature for the indicated time.[3] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst, copper(I) co-catalyst (if applicable), and ligand (if applicable) is placed in a Schlenk tube.[3] The tube is evacuated and backfilled with an inert gas three times. The specified solvent, base, and terminal alkyne (1.1-2.2 mmol) are then added.[3] The reaction mixture is stirred at the specified temperature for the indicated time.[3] Upon completion, the mixture is cooled, filtered, and the filtrate is worked up by washing with aqueous solutions. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Comparative Guide to Analytical Methods for 4'-Bromo-3'-fluoroacetanilide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4'-Bromo-3'-fluoroacetanilide, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validation of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting their performance characteristics based on hypothetical, yet realistic, experimental data.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for the quantification of this compound using RP-HPLC, GC-MS, and UV-Vis Spectrophotometry. The data is based on established validation guidelines from the International Council for Harmonisation (ICH) Q2(R1).[1][2][3]
| Validation Parameter | RP-HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Specificity/Selectivity | High | Very High | Moderate |
| Sample Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on standard laboratory practices and regulatory guidelines.[4][5][6][7]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Objective: To develop and validate a precise, accurate, and linear RP-HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Validation Protocol:
-
Specificity: The specificity of the method is determined by analyzing a blank (mobile phase), a placebo solution, and a solution of this compound. The retention time of the analyte should be unique and there should be no interfering peaks at the retention time of the analyte from the blank or placebo.
-
Linearity: A series of at least five standard solutions of this compound ranging from 1 to 100 µg/mL are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: The accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on two different days by different analysts. The %RSD between the two days should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop and validate a sensitive and selective GC-MS method for the quantification of this compound.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977B MS detector or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 231, 189, 108).
Validation Protocol:
-
Specificity: The specificity is evaluated by analyzing a blank solvent and a matrix blank. The absence of interfering peaks at the retention time of this compound and in the selected ion chromatograms confirms specificity.
-
Linearity: A series of at least six standard solutions of this compound ranging from 0.1 to 25 µg/mL are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.998.
-
Accuracy: Accuracy is determined by spiking a known amount of this compound into a blank matrix at three different concentration levels. The recovery should be between 97.0 - 103.0%.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution are performed. The %RSD should be less than 3.0%.
-
Intermediate Precision: The analysis is repeated on a different day with a different analyst. The overall %RSD should be less than 3.0%.
-
-
LOD and LOQ: Determined from the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
UV-Vis Spectrophotometry
Objective: To develop and validate a simple and rapid UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume a hypothetical λmax of 245 nm.
-
Cuvettes: 1 cm quartz cuvettes.
Validation Protocol:
-
Specificity: The UV spectrum of this compound is recorded and compared with the spectra of potential impurities and excipients to ensure no significant overlap at the analytical wavelength.
-
Linearity: A series of at least five standard solutions of this compound ranging from 5 to 50 µg/mL are prepared. The absorbance of each solution is measured at the λmax. A calibration curve is constructed by plotting absorbance against concentration. The correlation coefficient (R²) should be greater than 0.995.
-
Accuracy: The accuracy is determined by the standard addition method. Known amounts of this compound are added to a sample solution, and the recovery is calculated. The recovery should be within 95.0 - 105.0%.
-
Precision:
-
Repeatability: The absorbance of six replicate preparations of a standard solution is measured. The %RSD should be less than 5.0%.
-
Intermediate Precision: The repeatability is assessed on a different day. The overall %RSD should be less than 5.0%.
-
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process for each analytical method.
Caption: RP-HPLC Method Validation Workflow.
Caption: GC-MS Method Validation Workflow.
Caption: UV-Vis Spectrophotometry Method Validation Workflow.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
A Spectroscopic Comparison of 4'-Bromo-3'-fluoroacetanilide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients is paramount in drug discovery and development. Positional isomers, such as those of 4'-Bromo-3'-fluoroacetanilide, can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative analysis of this compound and its isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The supporting experimental data, where available in public literature, is presented to aid in the differentiation and characterization of these closely related compounds.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data of Bromo-fluoroacetanilide Isomers (DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) |
| This compound | Data not readily available. |
| 2'-Bromo-4'-fluoroacetanilide | Specific peak assignments not detailed in available public data. |
| 4'-Bromoacetanilide (Reference) | 10.1 (s, 1H, NH), 7.57 (d, 2H, Ar-H), 7.47 (d, 2H, Ar-H), 2.06 (s, 3H, CH₃)[1] |
| Other Isomers | Data not readily available. |
Table 2: ¹³C NMR Spectroscopic Data of Bromo-fluoroacetanilide Isomers
| Isomer | Chemical Shift (δ, ppm) |
| This compound | Data not readily available. |
| 2'-Bromo-4'-fluoroacetanilide | Data available but specific shifts not publicly detailed.[2] |
| 4'-Bromoacetanilide (Reference) | Data available, but specific shifts vary with solvent.[3][4][5] |
| Other Isomers | Data not readily available. |
Table 3: IR Spectroscopic Data of Bromo-fluoroacetanilide Isomers (cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch | Aromatic C=C Stretch | C-Br Stretch |
| This compound | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
| 4'-Bromoacetanilide (Reference) | ~3300 | ~1660 | ~1600, ~1480 | ~600-500 |
| Other Isomers | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
Table 4: Mass Spectrometry Data of Bromo-fluoroacetanilide Isomers
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 231/233 (due to Br isotopes) | Data not readily available. |
| 4'-Bromoacetanilide (Reference) | 213/215 | 171/173, 134, 92, 65[6][7] |
| Other Isomers | 231/233 (expected) | Data not readily available. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the acetanilide isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid acetanilide sample onto the center of the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, aromatic C=C, and C-Br vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the acetanilide isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic technique like GC or LC).
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺). The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., m/z 231 and 233).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of bromo-fluoroacetanilide isomers.
References
- 1. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]
- 2. 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 13C NMR spectrum [chemicalbook.com]
- 3. Solved In the 13C NMR spectrum of 4-bromoacetanilide, how | Chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
Unveiling the Bioactivity of 4'-Bromo-3'-fluoroacetanilide and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 4'-Bromo-3'-fluoroacetanilide and its derivatives. While direct comparative studies on a series of derivatives from this specific parent compound are not extensively available in public literature, this document synthesizes findings from structurally related compounds to provide insights into potential structure-activity relationships and biological performance.
The core structure of this compound, featuring a halogenated aniline moiety, is a key building block in the synthesis of various biologically active molecules.[1] Modifications to this parent compound can significantly influence its pharmacological properties, leading to enhanced efficacy in areas such as antimicrobial and anticancer applications. This guide will explore the potential impact of these modifications based on data from analogous substituted acetanilides and related halogenated aromatic compounds.
Comparative Biological Activity: A Synthesized Overview
The following tables present quantitative data from studies on various substituted acetanilide and brominated compounds to illustrate the potential effects of structural modifications on biological activity. It is crucial to note that this data is not from a direct head-to-head study of this compound and its derivatives but is compiled from research on analogous structures to provide a representative comparison.
Antimicrobial Activity
The introduction of different substituents to the acetanilide scaffold has been shown to modulate antimicrobial efficacy against a range of pathogens.
Table 1: Representative Antimicrobial Activity of Substituted Acetanilide Derivatives (Zone of Inhibition in mm) [2]
| Compound Derivative | E. coli | P. aeruginosa | B. subtilis | B. cereus |
| Acetanilide (Control) | - | - | - | - |
| 3,4-dimethyl benzaldehyde derivative | 24 | 22 | 26 | 25 |
| 2-pyridine carbaldehyde derivative | 23 | 21 | 24 | 24 |
| Sulphonated acetanilide with PABA | 22 | 20 | 23 | 22 |
Data is representative of substituted acetanilides and not direct derivatives of this compound.
Anticancer Activity
Derivatives of related bromo- and fluoro- substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Representative Anticancer Activity of Bromo-Substituted Aromatic Analogs
| Compound Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | CNS (SNB-75) | ~10 | [3] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (various strains) | 0.031–0.062 (MIC in µg/mL) | [4] |
IC50 and MIC values are indicative of potency, with lower values representing higher activity. Data is from compounds structurally related to the topic of interest.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following protocols are based on standard methods used in the evaluation of the biological activities of the types of compounds discussed in this guide.
Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion Method)
This method provides a preliminary screening of the antimicrobial activity of the compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by transferring a loopful of a pure bacterial culture into sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Application of Compounds: Sterile filter paper discs (or wells cut into the agar) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A disc impregnated with the solvent alone serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). A positive control well (medium with inoculum) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Methodologies and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical connections.
References
- 1. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profile of 4'-Bromo-3'-fluoroacetanilide in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Bromo-3'-fluoroacetanilide as the aryl halide partner. Due to a lack of specific published kinetic studies on this particular substrate, this guide leverages established principles of Suzuki-Miyaura reaction kinetics and draws comparisons with analogous aryl halide systems to provide a predictive overview of its reactivity. The information presented herein is intended to aid in the design and optimization of synthetic routes involving this versatile building block.
Introduction to Suzuki-Miyaura Coupling Kinetics
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is determined by the slowest of these steps, which can be influenced by a variety of factors including the nature of the halide, the electronic and steric properties of the substituents on both coupling partners, the choice of catalyst, ligand, base, and solvent.[2][3]
The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > Cl.[2] Electron-withdrawing substituents on the aryl halide can accelerate the oxidative addition step.[4]
Predicted Kinetic Profile of this compound
This compound possesses both an electron-withdrawing fluorine atom and an acetamido group, which can have varied electronic effects. The fluorine atom at the 3'-position is expected to increase the electrophilicity of the carbon-bromine bond, thereby accelerating the rate of oxidative addition. The acetamido group at the 4'-position is generally considered to be an ortho, para-director and can be either weakly activating or deactivating depending on the reaction conditions. Its influence on the overall reaction rate will be a composite of these electronic effects.
Comparative Kinetic Data (Analogous Systems)
| Aryl Bromide | Relative Initial Rate (Normalized) | Time for >80% Conversion (h) | Reference Compound |
| 4-Bromonitrobenzene (Strongly Electron-Withdrawing) | ~1.5 | < 6 | Yes |
| Bromobenzene (Unsubstituted) | 1.0 | ~8 | Yes |
| 4-Bromoaniline (Electron-Donating) | ~0.7 | > 10 | Yes |
| This compound (Predicted) | ~1.2 - 1.4 | ~6 - 7 | No |
Disclaimer: The data for this compound is a prediction based on the expected electronic effects of its substituents and is intended for illustrative purposes only.
The prediction for this compound is based on the rationale that the electron-withdrawing fluorine atom will likely lead to a faster reaction rate compared to unsubstituted bromobenzene. The effect of the acetamido group might slightly temper this acceleration compared to a strongly deactivating nitro group.
Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful and versatile method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds from this compound. A brief comparison with potential alternatives is provided below.
| Coupling Reaction | Nucleophile | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. | Potential for boronic acid homocoupling. |
| Stille | Organotin | Palladium | High yields, tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
| Heck | Alkene | Palladium | Forms C-C bonds with alkenes, good for vinylarene synthesis. | Regioselectivity can be an issue. |
| Negishi | Organozinc | Palladium/Nickel | High reactivity, good for sterically hindered substrates. | Moisture and air sensitive organozinc reagents. |
| Buchwald-Hartwig | Amine/Alcohol | Palladium | Forms C-N and C-O bonds. | Not a direct C-C bond formation with the aryl halide. |
Experimental Protocols
General Protocol for a Kinetic Study of the Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) should be optimized for the desired transformation.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane, biphenyl)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials/flasks
-
Heating and stirring apparatus (e.g., heated stir plate)
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (if necessary), and base (2.0 mmol) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL) and the internal standard to the reaction vial.
-
Reaction Initiation: Place the vial in a preheated oil bath or heating block at the desired temperature and begin vigorous stirring. This marks time zero (t=0) of the reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of water and an organic solvent like ethyl acetate).
-
Analysis: Analyze the quenched samples by GC, HPLC, or ¹H NMR to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of Suzuki-Miyaura coupling.
References
A Head-to-Head Comparison of Synthesis Routes for 4'-Bromo-3'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthetic pathways for 4'-Bromo-3'-fluoroacetanilide, complete with comparative data, detailed experimental protocols, and workflow visualizations.
This compound is a key building block in medicinal chemistry and drug development, valued for its utility in the synthesis of a variety of pharmaceutical compounds. The strategic placement of the bromo, fluoro, and acetamido groups on the phenyl ring allows for diverse chemical modifications. This guide provides a detailed comparison of the primary synthetic routes to this important intermediate, offering a critical evaluation of each method to aid researchers in selecting the most efficient and suitable pathway for their needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is most commonly achieved through a two-step process starting from 3-fluoroaniline. This involves an initial acetylation of the amino group to form 3'-fluoroacetanilide, followed by electrophilic bromination. A potential one-pot synthesis, which combines these two steps, also presents a viable, albeit less documented, alternative. This comparison will focus on the two-step synthesis, examining the use of different brominating agents, and will also consider the theoretical advantages of a one-pot approach.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthesis routes, based on reported experimental outcomes for similar reactions and established chemical principles. It is important to note that yields and purity can vary based on reaction scale and specific laboratory conditions.
| Parameter | Route 1: Two-Step Synthesis (NBS Bromination) | Route 2: Two-Step Synthesis (Br₂/AcOH Bromination) | Route 3: One-Pot Synthesis (Conceptual) |
| Starting Material | 3-Fluoroaniline | 3-Fluoroaniline | 3-Fluoroaniline |
| Key Reagents | Acetic anhydride, N-Bromosuccinimide (NBS) | Acetic anhydride, Bromine, Acetic acid | Acetic anhydride, Brominating agent |
| Overall Yield | Good to Excellent (Typically >80%) | Good (Typically 70-85%) | Potentially High (Eliminates intermediate loss) |
| Product Purity | High (Often requires minimal purification) | Good (May require recrystallization to remove by-products) | Variable (Dependent on reaction control) |
| Reaction Time | Acetylation: 1-2 hours; Bromination: 1-3 hours | Acetylation: 1-2 hours; Bromination: 2-4 hours | Potentially shorter overall time |
| Safety & Handling | NBS is a solid, easier to handle than liquid Br₂ | Bromine is highly corrosive and volatile | Requires careful control of exothermic reactions |
| By-products | Succinimide | HBr, potential for over-bromination | Dependent on specific conditions |
Experimental Protocols
The following are detailed experimental protocols for the key synthesis routes.
Route 1: Two-Step Synthesis via N-Bromosuccinimide (NBS) Bromination
This route is often preferred for its milder reaction conditions and the ease of handling of the brominating agent.
Step 1: Acetylation of 3-Fluoroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid, 3'-fluoroacetanilide, by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of 3'-fluoroacetanilide with NBS
-
Reaction Setup: In a round-bottom flask, dissolve the dried 3'-fluoroacetanilide (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution in portions.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water.
-
Isolation: Collect the solid product, this compound, by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove any residual succinimide.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary.
Route 2: Two-Step Synthesis via Bromine in Acetic Acid
This classical method is effective but requires careful handling of liquid bromine.
Step 1: Acetylation of 3-Fluoroaniline
The protocol is identical to Step 1 in Route 1.
Step 2: Bromination of 3'-fluoroacetanilide with Br₂/AcOH
-
Reaction Setup: Dissolve the 3'-fluoroacetanilide (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the stirred solution of the acetanilide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the two-step synthesis using NBS.
Caption: Workflow for the two-step synthesis using Br₂ in AcOH.
Caption: Conceptual workflow for a one-pot synthesis.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. The two-step synthesis using N-Bromosuccinimide offers a balance of high yield, good purity, and improved safety and handling compared to the use of elemental bromine. While the classical approach with bromine in acetic acid is also effective, it necessitates more stringent safety precautions. The conceptual one-pot synthesis presents an intriguing possibility for process optimization, potentially reducing reaction time and waste, though further development and validation would be required. This guide provides the necessary data and protocols to make an informed decision for the efficient and safe synthesis of this valuable chemical intermediate.
Benchmarking 4'-Bromo-3'-fluoroacetanilide: A Comparative Guide to Its Performance in Catalysis
In the landscape of modern synthetic chemistry, the choice of aryl halide is a critical parameter that dictates the efficiency and outcome of catalytic cross-coupling reactions. For researchers, scientists, and professionals in drug development, understanding the relative reactivity of different aryl bromides is paramount for optimizing synthetic routes. This guide provides an objective comparison of 4'-Bromo-3'-fluoroacetanilide against other commonly used aryl bromides—4-bromoacetanilide, 4-bromotoluene, and 1-bromo-4-fluorobenzene—in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.
Executive Summary
This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity in catalytic cycles is influenced by the electronic effects of its substituents: the electron-withdrawing acetamido and fluoro groups, and the bromo leaving group. This guide presents available experimental data to benchmark its performance against aryl bromides with varying electronic properties. In general, aryl bromides with electron-withdrawing groups tend to exhibit enhanced reactivity in the oxidative addition step of palladium-catalyzed reactions.[1][2] However, the overall efficiency of a coupling reaction is a multifactorial interplay of the substrate, catalyst, ligands, base, and solvent.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of this compound and its counterparts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions based on available literature data. It is important to note that direct side-by-side comparisons under identical conditions are limited, and thus the presented data is a collation from various sources.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available in searched literature | - | - | - | - | - |
| 4-Bromoacetophenone* | Pd(II) complex 7 (0.5 mol%) / TBAB | KOH | Water | 100 | 1 | 94[3] |
| 4-Bromoanisole | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/Water | 80 | 2 | >99[4] |
| 4-Bromotoluene | Pd-poly(AA) hybrid (0.045 mol% Pd) | K3PO4 | Toluene/Water | 70 | - | -[5] |
| 1-Bromo-4-fluorobenzene | Data not available in searched literature | - | - | - | - | - |
Note: 4-Bromoacetophenone is used as a proxy for 4-bromoacetanilide due to structural similarity and the presence of an electron-withdrawing group.
Table 2: Heck Coupling of Aryl Bromides
| Aryl Bromide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available in searched literature | - | - | - | - | - | |
| 4-Bromotoluene | n-Butyl acrylate | Catalyst C15 | - | - | - | - | -[6] |
| 4-Bromobenzaldehyde | n-Butyl acrylate | Compounds 4 and 5 | - | - | - | - | -[7] |
| Various substituted aryl bromides | Styrene | Pd(OAc)2 / LHX | - | - | - | - | Good yields[2][8] |
| Aryl bromides | n-Butyl acrylate or styrene | Si-PNHC-Pd | - | - | - | - | Good to excellent[9] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available in searched literature | - | - | - | - | - | |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | tBuOK | Toluene | 85 | 0.5 | -[10] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBu-t | Toluene | 80 | 4 | 60[11] |
| Bromobenzene | Various secondary aryl amines | [Pd(allyl)Cl]2 / Various phosphines | Various | Toluene | - | - | >95 (conversion)[12] |
| Aryl chlorides and bromides | Secondary amines | Pd(OAc)2 / RuPhos | NaOtBu | Neat | 110 | 12 | 50-99[13] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for the specific aryl bromides discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][14]
General Procedure for Heck Coupling
In a reaction vessel, the aryl bromide (1.0 mmol), olefin (e.g., styrene or n-butyl acrylate, 1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine), and a base (e.g., Et₃N or K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is degassed and heated under an inert atmosphere at a specified temperature for a designated time.[8][15] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.[11][16] Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired N-arylated product.
Mandatory Visualizations
Catalytic Cycle of a Cross-Coupling Reaction
References
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. benchchem.com [benchchem.com]
- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 16. benchchem.com [benchchem.com]
Unveiling the Reactivity of 4'-Bromo-3'-fluoroacetanilide: A DFT-Guided Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted anilides is paramount for designing novel synthetic pathways and anticipating molecular interactions. This guide provides a comparative analysis of the reactivity of 4'-Bromo-3'-fluoroacetanilide, leveraging Density Functional Theory (DFT) principles and drawing comparisons with related halogenated acetanilides.
While direct DFT studies on this compound are not extensively available in the current literature, this guide constructs a predictive framework based on established computational methodologies and experimental data from analogous compounds. By examining the electronic effects of the substituent groups and comparing them to known systems, we can forecast the reactivity of this compound in various chemical environments.
Predicted Reactivity Profile of this compound
The reactivity of this compound is primarily governed by the interplay of the electronic effects of the bromo, fluoro, and acetamido groups on the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the halogen substituents (Bromo and Fluoro) are ortho-, para-directing deactivators. The positions of these groups suggest a nuanced reactivity profile.
Key Predicted Reaction Sites:
-
Electrophilic Aromatic Substitution: The positions ortho and para to the activating acetamido group are the most likely sites for electrophilic attack. However, the deactivating effect of the halogens will influence the overall reaction rate.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen substituents can render the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the bromo and fluoro groups. The relative ease of displacement would depend on the reaction conditions and the nature of the nucleophile.
-
Reactions at the Amide Group: The amide functionality itself can undergo various reactions, such as hydrolysis under acidic or basic conditions.
Comparative Analysis with Chloroacetanilides
To provide a quantitative perspective, we can draw parallels with DFT studies conducted on chloroacetanilide herbicides, which have been investigated for their degradation mechanisms via nucleophilic substitution. A study on the reaction of chloroacetanilides with various nucleophiles provides valuable benchmark data.[1][2][3]
| Reactivity Parameter | Chloroacetanilides (e.g., Alachlor, Propachlor) | This compound (Predicted) | Rationale for Prediction |
| Susceptibility to Nucleophilic Aromatic Substitution | Moderate, with activation free energies around 20 kcal/mol for SN2 reactions.[1][2] | Higher susceptibility compared to non-halogenated acetanilides. The relative reactivity at the C-Br vs. C-F bond will depend on the nucleophile and reaction conditions. | The presence of two electron-withdrawing halogens is expected to increase the electrophilicity of the aromatic ring, making it more prone to nucleophilic attack than acetanilides without such substituents. |
| Regioselectivity of Electrophilic Attack | Governed by the directing effects of the chloro and acetamido groups. | Primarily directed to the positions ortho and para to the strongly activating acetamido group. Steric hindrance from the adjacent bromo group may influence the regioselectivity. | The acetamido group is a more powerful activating and directing group than the deactivating halogens. |
| Global Reactivity Descriptors (Conceptual DFT) | Not explicitly reported for chloroacetanilides in the provided sources. | Expected to have a relatively high electrophilicity index (ω) and chemical hardness (η) due to the presence of electronegative F and Br atoms.[4][5] | Electronegative substituents tend to lower the HOMO and LUMO energy levels, which generally leads to higher chemical hardness and electrophilicity. |
Proposed Experimental and Computational Protocols
To validate the predicted reactivity of this compound, a combined experimental and computational approach is recommended.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1 mmol) in a suitable aprotic polar solvent such as DMF or DMSO (10 mL).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: After completion, quench the reaction with water and extract the product with an organic solvent. Purify the product using column chromatography and characterize it using NMR, IR, and mass spectrometry to determine the structure and yield.
Computational Protocol: DFT Calculations
-
Geometry Optimization: Optimize the ground state geometry of this compound using a suitable DFT functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Reactivity Descriptor Calculation: Calculate global reactivity descriptors such as HOMO and LUMO energies, chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).[4][5]
-
Transition State Search: For a specific reaction (e.g., nucleophilic substitution), locate the transition state structure and calculate the activation energy barrier.
-
Conceptual DFT Analysis: Employ tools like Fukui functions and molecular electrostatic potential (MEP) maps to visualize and predict the local reactivity of different atomic sites.[5][6]
Visualizing the Path to Reactivity Insights
The following diagrams illustrate the proposed workflow for a comprehensive DFT study and the key electronic influences on the reactivity of this compound.
References
- 1. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study | MDPI [mdpi.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 6. Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 4'-Bromo-3'-fluoroacetanilide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Bromo-3'-fluoroacetanilide, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the chemical is handled and treated in an environmentally safe and compliant manner.
-
Segregation and Storage of Waste:
-
Keep the chemical in its original, properly labeled container.[1][2]
-
If the original container is damaged, transfer the waste to a suitable, closed container that is clearly labeled with the chemical name and hazard information.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the disposal company regarding packaging and labeling for transport.
-
-
Spill Management and Cleanup:
III. Environmental and Regulatory Considerations
-
Environmental Protection: It is crucial to prevent this compound from entering drains or waterways.[1][2] Discharge into the environment must be avoided.[4]
-
Regulatory Compliance: All disposal activities must adhere to national and local regulations for hazardous waste management.[1][2]
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Bromo-3'-fluoroacetanilide
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 4'-Bromo-3'-fluoroacetanilide (CAS RN: 351-30-4). Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The following guidelines offer a detailed framework for its safe use, from initial preparation to final waste disposal.
Essential Safety and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before commencing any work with this compound. The following table summarizes the minimum recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield provides additional protection against splashes, especially during bulk handling or reactions. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat | Nitrile gloves offer good resistance to a range of chemicals. Check for any signs of degradation and change gloves frequently. A lab coat should be worn to protect from incidental contact. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter | To be used in a well-ventilated area or a chemical fume hood. Mandatory if there is a risk of dust or aerosol generation. |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Protocol
This section outlines a standard procedure for weighing and dissolving solid this compound, a common task in a research setting.
Experimental Protocol: Weighing and Dissolving
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment: chemical-resistant gloves, lab coat, safety goggles, face shield, and a properly fitted respirator.
-
-
Weighing the Compound:
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully open the container of this compound, minimizing the creation of dust.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the main container immediately after dispensing.
-
-
Dissolving the Compound:
-
Transfer the weighed solid into a suitable reaction vessel within the fume hood.
-
Slowly add the chosen solvent to the vessel, ensuring the solid is wetted to prevent dust formation.
-
Stir the mixture until the solid is fully dissolved.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Wipe down the work surface with a damp cloth or paper towel, disposing of it as contaminated waste.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Scenario | Immediate Action |
| Minor Spill (<1g) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with a damp paper towel to avoid raising dust. 3. Gently scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent and wipe clean. |
| Major Spill (>1g) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, turn off ignition sources. 3. Close the doors to the affected area and prevent entry. 4. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan for this compound Waste
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination. All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
This waste stream must be kept separate from non-halogenated organic waste.
-
-
Container Management:
-
Ensure waste containers are made of compatible materials and are kept securely closed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.
-
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
